molecular formula C6H9N3O2 B075602 1,3,5-Trimethyl-4-nitro-1H-pyrazole CAS No. 1125-30-0

1,3,5-Trimethyl-4-nitro-1H-pyrazole

Cat. No.: B075602
CAS No.: 1125-30-0
M. Wt: 155.15 g/mol
InChI Key: YSZYFGMARJFMJK-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethyl-4-nitropyrazole
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-6(9(10)11)5(2)8(3)7-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZYFGMARJFMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150072
Record name Pyrazole, 4-nitro-1,3,5-trimethyl-
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1125-30-0
Record name 1,3,5-Trimethyl-4-nitro-1H-pyrazole
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Record name Pyrazole, 4-nitro-1,3,5-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-nitro-1,3,5-trimethyl-
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Record name 4-NITRO-1,3,5-TRIMETHYL-1H-PYRAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethyl-4-nitro-1H-pyrazole, a nitro-substituted heterocyclic compound of interest in various chemical research domains. The core of this synthesis lies in the electrophilic nitration of the 1,3,5-trimethyl-1H-pyrazole precursor. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway: Electrophilic Nitration

The synthesis of this compound is achieved through the direct nitration of 1,3,5-trimethyl-1H-pyrazole. This reaction is a classic example of an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The pyrazole ring, being an electron-rich aromatic system, is susceptible to electrophilic attack. The directing effects of the two methyl groups at positions 3 and 5, and the N-methyl group at position 1, favor the substitution at the C-4 position.[1]

A common and effective method for the nitration of pyrazoles involves the use of a nitrating agent, which can be a mixture of concentrated nitric acid and a strong acid like sulfuric acid, or a combination of nitric acid with an activating agent such as trifluoroacetic anhydride.[2] The latter has been shown to be effective for the nitration of similar substituted pyrazoles.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on typical yields for the nitration of analogous substituted pyrazoles.[2]

ParameterValueReference
Starting Material1,3,5-trimethyl-1H-pyrazoleN/A
Nitrating AgentNitric Acid / Trifluoroacetic Anhydride[2]
SolventTrifluoroacetic Anhydride[2]
Reaction Temperature0-5 °C[2]
Reaction Time12 hours[2]
ProductThis compoundN/A
Typical Yield~76% (based on 3,5-dimethyl-4-nitropyrazole)[2]
Molar Mass (Product)155.15 g/mol [3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for the nitration of substituted pyrazoles.[2]

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated nitric acid (70%)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in trifluoroacetic anhydride (5.0 eq).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Nitrating Agent: Add concentrated nitric acid (1.2 eq) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway from the starting material to the final product.

Synthesis_Pathway reactant 1,3,5-Trimethyl-1H-pyrazole reagents HNO₃ / (CF₃CO)₂O 0-5 °C, 12 h reactant->reagents product This compound reagents->product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyl-4-nitro-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is of significant interest in medicinal and agricultural chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[1][3] Specifically, derivatives containing the 1,3,5-trimethylpyrazole core have been investigated for their insecticidal and acaricidal activities.[4] This guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis and characterization, and a logical workflow for the investigation of this compound.

Physicochemical Properties

The key physicochemical identifiers and properties of this compound are summarized below. The data includes experimentally determined values where available, alongside predicted and calculated values from computational models.

PropertyValueSource
IUPAC Name 1,3,5-trimethyl-4-nitropyrazole[5]
Synonyms 4-Nitro-1,3,5-trimethylpyrazole[5]
CAS Number 1125-30-0[5]
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol [5]
Melting Point 71.5 °C
Boiling Point 245.9 ± 35.0 °C (Predicted)
Density 1.30 ± 0.1 g/cm³ (Predicted)
Acidity (pKa) -1.02 ± 0.10 (Predicted)
logP (Octanol/Water) 0.945 (Calculated)
Water Solubility log₁₀WS = -4.13 (Calculated)
McGowan Volume 113.320 mL/mol (Calculated)

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Nitration

This protocol is based on established methods for the C4-nitration of pyrazole rings using a mixture of nitric and sulfuric acids.[6][8]

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole (CAS: 1072-91-9)[9]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Dissolution of Starting Material: In a separate flask, dissolve 1,3,5-trimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid, keeping the solution cool.

  • Nitration Reaction: Slowly add the dissolved pyrazole solution dropwise to the cold nitrating mixture. The temperature of the reaction must be carefully maintained between 0 and 10 °C to prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain the final product as a solid.

Protocol 2: Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.[10][11]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The spectrum is expected to show three singlets corresponding to the three methyl groups (N-CH₃, C3-CH₃, and C5-CH₃). The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The spectrum will show signals for the three distinct methyl carbons and the three pyrazole ring carbons. The carbon at the C4 position, bonded to the nitro group, will be significantly shifted downfield.

2. Mass Spectrometry (MS):

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Analysis: The mass spectrum should display a clear molecular ion peak ([M]⁺) at m/z 155, corresponding to the molecular weight of the compound. Common fragmentation patterns for nitroaromatic compounds include the loss of O, NO, and NO₂.[5]

3. Infrared (IR) Spectroscopy:

  • Technique: Fourier-Transform Infrared (FT-IR) spectroscopy, using an ATR accessory.

  • Analysis: The IR spectrum is expected to show characteristic strong absorption bands for the nitro group (N-O asymmetric and symmetric stretching) typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. Other bands will correspond to C-H and C=N vibrations of the substituted pyrazole ring.

Logical and Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, leading to its potential biological evaluation based on the known activities of related pyrazole compounds.[1][4]

G Workflow for Synthesis, Characterization, and Evaluation of this compound A Starting Material (1,3,5-Trimethyl-1H-pyrazole) B Electrophilic Nitration (HNO3 / H2SO4) A->B C Crude Product (this compound) B->C D Purification (Recrystallization) C->D E Pure Compound D->E F Structural Characterization E->F K Biological Screening (e.g., Insecticidal, Antimicrobial Assays) E->K G ¹H NMR, ¹³C NMR F->G H Mass Spectrometry (GC-MS) F->H I Infrared Spectroscopy (FT-IR) F->I J Purity Assessment (HPLC, Elemental Analysis) F->J L Data Analysis & Reporting G->L H->L I->L J->L K->L

Caption: Synthesis and analysis workflow for this compound.

Conclusion

This compound is a well-defined chemical entity with predictable physicochemical properties based on its structure. Its synthesis is achievable through standard organic chemistry protocols, primarily via the nitration of its trimethyl-pyrazole precursor. The wide range of biological activities associated with the pyrazole core suggests that this compound could be a valuable intermediate or target molecule for screening in agrochemical and pharmaceutical research programs.[1][3][4] The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this and related compounds.

References

An In-depth Technical Guide to 1,3,5-Trimethyl-4-nitro-1H-pyrazole (CAS: 1125-30-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and safety information for 1,3,5-Trimethyl-4-nitro-1H-pyrazole. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a nitro-substituted aromatic heterocyclic compound. The following tables summarize its key chemical and physical properties based on available data.

Table 1: General Chemical Information

PropertyValue
CAS Number 1125-30-0
Molecular Formula C₆H₉N₃O₂
IUPAC Name This compound
Synonyms 4-Nitro-1,3,5-trimethylpyrazole
Molecular Weight 155.15 g/mol [1]
Canonical SMILES CN1N=C(C)C(=C1C)--INVALID-LINK--[O-]
InChI Key YSZYFGMARJFMJK-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyValueSource
Melting Point 71.5 °CChemBK
Boiling Point (Predicted) 245.9 ± 35.0 °C at 760 mmHgChemBK
Density (Predicted) 1.30 ± 0.1 g/cm³ChemBK

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway Start 3,5-Dimethylpyrazole Intermediate 3,5-Dimethyl-4-nitro-1H-pyrazole Start->Intermediate Nitrating Agent (e.g., HNO₃/H₂SO₄) Final This compound Intermediate->Final Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole (Precursor)

A general procedure for the nitration of substituted pyrazoles often involves the use of a nitrating mixture.

  • Reactants: 3,5-dimethylpyrazole, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

    • Slowly add 3,5-dimethylpyrazole to the cooled nitrating mixture with constant stirring, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,5-dimethyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

The N-methylation of the pyrazole ring can be achieved using a suitable methylating agent in the presence of a base.

  • Reactants: 3,5-dimethyl-4-nitro-1H-pyrazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate or sodium hydride), and a suitable solvent (e.g., acetone or DMF).

  • Procedure:

    • Dissolve 3,5-dimethyl-4-nitro-1H-pyrazole in the chosen solvent.

    • Add the base to the solution and stir for a short period.

    • Add the methylating agent dropwise to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Data

Detailed spectral data for this compound is available in spectral databases. The following table summarizes the key expected spectral characteristics.

Table 3: Spectroscopic Data Summary

TechniqueData
¹H NMR Expected signals for three distinct methyl groups.
¹³C NMR Expected signals for the pyrazole ring carbons and the three methyl carbons. A reference to a ¹³C NMR spectrum is available on PubChem[1].
Mass Spectrometry (GC-MS) A reference to a GC-MS spectrum is available on PubChem[1].
Infrared (IR) Spectroscopy Expected characteristic peaks for C-H, C=C, C-N, and N-O (nitro group) stretching and bending vibrations.

Biological Activity and Mechanism of Action

Extensive searches of scientific literature and databases did not yield any specific information on the biological activity or mechanism of action of this compound. While the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities, no such studies have been reported for this specific compound. It is likely that this compound is primarily utilized as a synthetic intermediate in the preparation of other molecules.

Due to the lack of data on its biological effects, no signaling pathway diagrams or experimental protocols for biological assays can be provided.

Safety and Toxicity

The following safety and toxicity information is derived from available Safety Data Sheets (SDS).

Table 4: Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, OralH301: Toxic if swallowed
Skin Corrosion/IrritationNot classified
Serious Eye Damage/IrritationNot classified

Table 5: Precautionary Statements

CategoryPrecautionary Statement
Prevention P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Response P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth.
Storage P405: Store locked up.
Disposal P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Handling and Storage
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

Conclusion

References

The Genesis and Evolution of Nitropyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyrazole compounds, a fascinating class of nitrogen-containing heterocycles, have carved a unique niche in both energetic materials science and medicinal chemistry. Their discovery and subsequent development have been driven by the dual pursuit of powerful, yet stable, energetic compounds and novel therapeutic agents. This technical guide provides an in-depth exploration of the history, synthesis, and multifaceted properties of nitropyrazoles. It offers a comprehensive overview of key synthetic methodologies, detailed experimental protocols for the preparation of foundational nitropyrazole compounds, and a thorough compilation of their physical, energetic, and biological properties. Through structured data presentation and visual workflows, this guide aims to be an essential resource for researchers and professionals working with or interested in the field of nitropyrazole chemistry.

A Historical Overview: From Discovery to Diverse Applications

The journey of nitropyrazole chemistry began in the mid-20th century, with early investigations into the nitration of the pyrazole ring. A pivotal moment in this history was the first reported synthesis of 3-nitropyrazole in 1970 by Habraken and co-authors, which was achieved by the thermal rearrangement of N-nitropyrazole in anisole.[1] This discovery laid the groundwork for the exploration of other nitropyrazole isomers and more complex derivatives.

Initially, much of the research impetus was fueled by the potential of nitropyrazoles as energetic materials.[1] The presence of multiple nitrogen-nitrogen and carbon-nitrogen bonds, coupled with the nitro group functionality, suggested high heats of formation and densities, desirable characteristics for explosives and propellants.[1] This led to the synthesis and characterization of a wide array of nitropyrazole-based energetic compounds, including dinitro- and trinitropyrazoles, as well as their energetic salts.[2]

In parallel, the unique electronic properties of the nitropyrazole scaffold attracted the attention of medicinal chemists. The pyrazole ring itself is a well-established pharmacophore found in numerous approved drugs. The introduction of a nitro group, a known bioisostere and a versatile synthetic handle, opened up new avenues for drug design. Consequently, nitropyrazole derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.

Synthetic Pathways to Nitropyrazole Compounds

The synthesis of nitropyrazole compounds primarily revolves around two key strategies: the direct nitration of a pyrazole ring and the rearrangement of an N-nitropyrazole intermediate. The regioselectivity of the nitration is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring.

Synthesis of Mononitropyrazoles

3-Nitropyrazole: The synthesis of 3-nitropyrazole is a cornerstone of nitropyrazole chemistry. A common and effective method involves a two-step process starting from pyrazole. First, pyrazole is N-nitrated, and the resulting N-nitropyrazole is then subjected to thermal rearrangement to yield 3-nitropyrazole.

G pyrazole Pyrazole n_nitropyrazole N-Nitropyrazole pyrazole->n_nitropyrazole Nitration (e.g., HNO3/Ac2O) three_nitropyrazole 3-Nitropyrazole n_nitropyrazole->three_nitropyrazole Thermal Rearrangement (e.g., Benzonitrile, 180°C)

Figure 1. Synthetic pathway to 3-Nitropyrazole.

4-Nitropyrazole: The 4-nitro isomer can also be synthesized through various routes. One-pot methods have been developed for efficiency, involving the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.

G pyrazole Pyrazole pyrazole_sulfate Pyrazole Sulfate pyrazole->pyrazole_sulfate Conc. H2SO4 four_nitropyrazole 4-Nitropyrazole pyrazole_sulfate->four_nitropyrazole Direct Nitration (Fuming HNO3/Fuming H2SO4)

Figure 2. One-pot synthesis of 4-Nitropyrazole.

Synthesis of Dinitropyrazoles

Building upon the mononitropyrazole core, dinitropyrazoles can be synthesized through further nitration. The position of the second nitro group is directed by the existing nitro group and the reaction conditions.

3,4-Dinitropyrazole: This compound is typically synthesized from 3-nitropyrazole by C-nitration using a mixture of nitric acid and sulfuric acid.[3]

3,5-Dinitropyrazole: The synthesis of 3,5-dinitropyrazole often involves the nitration of 3-nitropyrazole under different conditions that favor substitution at the 5-position.[4]

G three_nitropyrazole 3-Nitropyrazole three_four_dinitropyrazole 3,4-Dinitropyrazole three_nitropyrazole->three_four_dinitropyrazole C-Nitration (HNO3/H2SO4) three_five_dinitropyrazole 3,5-Dinitropyrazole three_nitropyrazole->three_five_dinitropyrazole Nitration

Figure 3. Synthesis of Dinitropyrazoles from 3-Nitropyrazole.

Synthesis of Trinitropyrazoles

The synthesis of trinitropyrazoles, such as 1-methyl-3,4,5-trinitropyrazole, represents a further step in increasing the nitrogen and oxygen content of the pyrazole core, leading to highly energetic materials. These syntheses often start from a substituted pyrazole and involve multiple nitration steps under harsh conditions.[5][6]

Properties of Nitropyrazole Compounds

The properties of nitropyrazole compounds are diverse and depend on the number and position of the nitro groups, as well as other substituents on the pyrazole ring.

Physical and Spectroscopic Properties

The introduction of nitro groups generally increases the melting point and density of the parent pyrazole. The following table summarizes the physical properties of some key nitropyrazole compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
3-Nitropyrazole C₃H₃N₃O₂113.07174-176--
4-Nitropyrazole C₃H₃N₃O₂113.07160-1643341.552
3,4-Dinitropyrazole C₃H₂N₄O₄158.07185.3-1.79
3,5-Dinitropyrazole C₃H₂N₄O₄158.07173-1.71
1-Methyl-3,4,5-trinitropyrazole C₄H₃N₅O₆217.0991.5-1.82

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of nitropyrazole compounds. ¹H and ¹³C NMR provide information about the substitution pattern on the pyrazole ring, while IR spectroscopy confirms the presence of the nitro group (typically with strong absorptions around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).

Energetic Properties

Many nitropyrazole derivatives are classified as energetic materials due to their high nitrogen content, positive heats of formation, and high densities. These properties contribute to high detonation velocities and pressures. The table below presents the energetic properties of selected nitropyrazole compounds.

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Thermal Decomposition (°C)
4-Nitropyrazole 1.52668018.81-
3,4-Dinitropyrazole 1.79845031.2264.8
3,5-Dinitropyrazole 1.71823028.5238.1
4-Amino-3,5-dinitropyrazole 1.90849731.89183
1-Methyl-3,4,5-trinitropyrazole 1.82865033.7248
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole 1.88893135.9218
Biological Activity

Nitropyrazole derivatives have shown promise in various biological applications. Their antimicrobial and antifungal activities have been of particular interest. The following table summarizes some of the reported biological activities.

Compound ClassActivityOrganism(s)Reported Values (e.g., MIC, IC50)
Pyrazole DerivativesAntibacterialEscherichia coli, Staphylococcus aureusMIC: 0.25 µg/mL (for some derivatives)
Pyrazole DerivativesAntifungalAspergillus niger, Candida albicansMIC: 1 µg/mL (for some derivatives)
Pyrazole AnaloguesAnti-inflammatory--
4-Nitropyrazole DerivativesHerbicidal--

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key nitropyrazole compounds, compiled from the scientific literature. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of 3,4-Dinitropyrazole

This synthesis is a three-step process starting from pyrazole.[3][7]

Step 1: Synthesis of N-Nitropyrazole

  • A solution of pyrazole in acetic acid is added to a mixture of nitric acid and acetic anhydride.

  • The reaction is carried out at a controlled temperature to ensure the safe formation of N-nitropyrazole.

Step 2: Synthesis of 3-Nitropyrazole

  • The N-nitropyrazole from Step 1 is subjected to thermal rearrangement in a high-boiling solvent such as anisole.

  • The mixture is heated to an elevated temperature until the rearrangement is complete.

Step 3: Synthesis of 3,4-Dinitropyrazole

  • 3-Nitropyrazole is dissolved in a mixture of concentrated nitric acid and sulfuric acid.

  • The reaction is heated to a specific temperature (e.g., 55-60 °C) for a defined period (e.g., 1 hour) to effect C-nitration at the 4-position.[3]

  • The product is isolated by precipitation and purified by recrystallization.

Synthesis of 1-Methyl-3,4,5-trinitropyrazole

This synthesis involves the nitration of a pre-functionalized pyrazole.[5][8]

  • N-methylpyrazole is used as the starting material.

  • A mixed acid system, typically fuming sulfuric acid and nitric acid, is employed for the nitration.

  • The reaction is conducted at a high temperature (e.g., 100-190 °C) for several hours.[5]

  • The product is isolated by pouring the reaction mixture into ice water, followed by filtration and purification.

Conclusion and Future Outlook

The field of nitropyrazole chemistry continues to be an active area of research, driven by the quest for advanced energetic materials with an optimal balance of performance and sensitivity, and the ongoing need for new therapeutic agents. The synthetic versatility of the pyrazole ring allows for the fine-tuning of properties through the introduction of various functional groups in addition to the nitro substituents.

Future research is likely to focus on the development of novel, environmentally friendly synthetic routes to nitropyrazoles, reducing the reliance on harsh nitrating agents. In the realm of energetic materials, the synthesis of polynitropyrazoles and their salts with enhanced thermal stability and reduced sensitivity will remain a key objective. For medicinal applications, further exploration of the structure-activity relationships of nitropyrazole derivatives will be crucial for the design of more potent and selective drug candidates. The rich chemistry and diverse applications of nitropyrazoles ensure that they will remain a subject of significant scientific interest for years to come.

References

A Comprehensive Theoretical Examination of 1,3,5-Trimethyl-4-nitro-1H-pyrazole: A Proposed Computational Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a robust theoretical framework for the comprehensive analysis of the molecular structure and electronic properties of 1,3,5-trimethyl-4-nitro-1H-pyrazole. Due to a notable absence of specific theoretical studies on this compound in the current scientific literature, this document serves as a proposed roadmap for future computational investigations. The methodologies detailed herein are based on established quantum chemical techniques successfully applied to structurally analogous pyrazole derivatives. This guide provides detailed protocols for computational analysis, illustrative data tables for the anticipated results, and visualizations of the proposed experimental and logical workflows to facilitate a thorough understanding of the molecule's characteristics.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with three methyl groups and a nitro group. While pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties, a detailed theoretical investigation of the this compound structure remains to be published. Understanding the molecule's geometry, electronic charge distribution, and frontier molecular orbitals is crucial for predicting its reactivity, stability, and potential applications.

This whitepaper presents a proposed computational study employing Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to elucidate the structural and electronic properties of this compound. The proposed protocol is designed to yield precise data on bond lengths, bond angles, dihedral angles, atomic charges, and molecular orbital energies, which are fundamental to its chemical behavior.

Proposed Computational Methodology

The following section details a recommended computational protocol for the theoretical study of this compound. This methodology is curated from successful theoretical studies on similar nitro-substituted pyrazole compounds.

Software and Theoretical Level

All calculations should be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. The recommended theoretical approach is Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy for systems of this nature.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has demonstrated high accuracy in predicting the geometries and electronic properties of a wide range of organic molecules, including heterocyclic compounds.

  • Basis Set: The 6-311+G(d,p) basis set is proposed. This triple-zeta basis set provides a flexible description of the electron density and includes diffuse functions (+) to accurately model lone pairs and anionic species, as well as polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Geometry Optimization

The initial step involves the full geometry optimization of the this compound structure in the gas phase. This process will identify the molecule's lowest energy conformation. The optimization should be performed without any symmetry constraints to ensure the true energy minimum is located.

Frequency Analysis

Subsequent to geometry optimization, a vibrational frequency analysis should be conducted at the same level of theory (B3LYP/6-311+G(d,p)). This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated harmonic frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be valuable for experimental validation.

Electronic Property Calculations

With the optimized geometry, a series of single-point energy calculations should be performed to determine the electronic properties of the molecule. These include:

  • Mulliken Population Analysis: To determine the partial atomic charges on each atom, providing insight into the charge distribution and potential sites for electrophilic and nucleophilic attack.

  • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Anticipated Data Presentation

The following tables are illustrative examples of how the quantitative data obtained from the proposed computational study should be structured for clarity and comparative analysis. The values presented are hypothetical and serve as placeholders.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths (Å) N1-N21.35
N2-C31.33
C3-C41.42
C4-C51.41
C5-N11.34
C4-N(nitro)1.45
N(nitro)-O11.22
N(nitro)-O21.22
Bond Angles (°) C5-N1-N2112.0
N1-N2-C3105.0
N2-C3-C4110.0
C3-C4-C5103.0
C4-C5-N1110.0
C3-C4-N(nitro)128.0
C5-C4-N(nitro)129.0
O1-N(nitro)-O2125.0
Dihedral Angles (°) C5-N1-N2-C30.0
N(nitro)-C4-C5-N1180.0

Table 2: Calculated Electronic Properties of this compound

PropertyAtom/OrbitalCalculated Value
Mulliken Atomic Charges (e) N1-0.25
N2-0.15
C30.10
C40.05
C50.08
N (nitro)0.50
O1 (nitro)-0.40
O2 (nitro)-0.40
Frontier Molecular Orbitals (eV) HOMO-7.50
LUMO-2.50
HOMO-LUMO Gap5.00

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize the proposed computational workflow and the conceptual relationships between the molecule's structure and its electronic properties.

computational_workflow cluster_input Input cluster_calculation Computational Protocol (DFT: B3LYP/6-311+G(d,p)) cluster_output Output Data mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis electronic_prop Electronic Property Calculation geom_opt->electronic_prop optimized_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->optimized_geom vibrational_freq Vibrational Frequencies (IR/Raman Spectra) freq_analysis->vibrational_freq electronic_data Electronic Properties (Charges, HOMO/LUMO) electronic_prop->electronic_data

Caption: Proposed computational workflow for the theoretical analysis of this compound.

structural_electronic_relationship cluster_structure Molecular Structure cluster_properties Electronic Properties pyrazole_ring Pyrazole Ring Geometry charge_dist Charge Distribution (Mulliken Charges) pyrazole_ring->charge_dist Influences methyl_groups Methyl Group Substitution methyl_groups->charge_dist Donates e- density nitro_group Nitro Group Orientation nitro_group->charge_dist Withdraws e- density homo_lumo Frontier Orbitals (HOMO-LUMO Gap) charge_dist->homo_lumo Determines reactivity Chemical Reactivity & Stability homo_lumo->reactivity Predicts

Caption: Conceptual diagram illustrating the relationship between structural features and electronic properties.

Conclusion

This technical guide provides a comprehensive and detailed framework for conducting theoretical studies on the structure of this compound. By following the proposed DFT-based computational protocol, researchers can obtain valuable quantitative data on the molecule's geometric and electronic properties. The illustrative tables and workflow diagrams are designed to aid in the planning and execution of such a study and the interpretation of its results. The insights gained from this proposed research will be instrumental for scientists and drug development professionals in understanding the fundamental characteristics of this compound and exploring its potential applications.

Spectroscopic Profile of 1,3,5-Trimethyl-4-nitro-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,3,5-trimethyl-4-nitro-1H-pyrazole, a molecule of interest in various chemical research and development sectors. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The aim is to furnish researchers and drug development professionals with a core reference for the characterization and utilization of this pyrazole derivative.

Core Spectroscopic Data

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃O₂PubChem[1][2][3]
Molecular Weight 155.16 g/mol Oakwood Chemical[4]
CAS Number 1125-30-0Oakwood Chemical[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of the methyl groups and the pyrazole ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups attached to the pyrazole ring. The chemical shifts of these methyl groups would be influenced by their position on the ring (N1, C3, and C5) and the presence of the electron-withdrawing nitro group at the C4 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The PubChem database confirms the availability of ¹³C NMR data for this compound.[1] The spectrum is expected to show signals for the three methyl carbons and the three carbons of the pyrazole ring. The chemical shift of the C4 carbon will be significantly affected by the attached nitro group.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H ~ 3.7SingletN-CH₃
~ 2.4SingletC3-CH₃
~ 2.2SingletC5-CH₃
¹³C ~ 150SingletC5
~ 145SingletC3
~ 130SingletC4-NO₂
~ 35SingletN-CH₃
~ 12SingletC3-CH₃
~ 10SingletC5-CH₃

Note: These are predicted values based on known substituent effects on pyrazole rings and may vary from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the methyl groups, the C=N and C=C bonds of the pyrazole ring, and the N-O bonds of the nitro group.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950-3000MediumC-H stretch (methyl)
1550-1500StrongAsymmetric NO₂ stretch
1380-1340StrongSymmetric NO₂ stretch
1450-1600Medium-StrongC=N and C=C stretch (pyrazole ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The PubChem database indicates the availability of GC-MS data for this compound, with a NIST number of 136624.[1] The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
155High[M]⁺
138Medium[M - OH]⁺
110Medium[M - NO₂]⁺
95High[M - NO₂ - CH₃]⁺
67Medium[C₃H₃N₂]⁺

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and data validation. While specific protocols for this compound are not explicitly detailed in the search results, general methodologies for similar organic compounds are well-established.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of pyrazole derivatives involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recording the spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[5]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Setup Set Acquisition Parameters Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Figure 1. A generalized workflow for NMR spectroscopy.

IR Spectroscopy Protocol

For IR analysis, the sample can be prepared as a KBr pellet or a thin film. For the KBr pellet method, the solid sample is ground with potassium bromide and pressed into a transparent disk.

IR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_analysis Analysis Grind Grind Sample with KBr Press Press into a Pellet Grind->Press Place Place Pellet in IR Spectrometer Press->Place Scan Acquire Spectrum Place->Scan

Figure 2. Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (GC-MS) Protocol

In Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a chromatographic column before being ionized and detected by the mass spectrometer.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve Sample in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate Separation in Column Inject->Separate Ionize Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect

Figure 3. A simplified workflow for GC-MS analysis.

Synthesis and Characterization

The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through various methods, including 1,3-dipolar cycloaddition reactions.[6] A common route involves the reaction of a hydrazine with a β-dicarbonyl compound. The characterization of the synthesized product would then rely on the spectroscopic techniques outlined in this guide to confirm its structure and purity.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is limited in the public domain, the provided information on expected spectroscopic features and general experimental protocols offers a robust starting point for characterization and further investigation.

References

An In-depth Technical Guide on the Solubility of 1,3,5-Trimethyl-4-nitro-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3,5-Trimethyl-4-nitro-1H-pyrazole, a substituted nitropyrazole of interest in medicinal chemistry and materials science. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific compound in common organic solvents. However, understanding the solubility characteristics of pyrazole derivatives is crucial for their synthesis, purification, formulation, and biological screening. This document provides a detailed, generalized experimental protocol for determining the solubility of this compound, based on established methods for analogous nitropyrazoles. Furthermore, a structured template for data presentation and a visual representation of the experimental workflow are included to guide researchers in generating and reporting their own findings.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a functional group with a wide range of biological activities. The presence of a nitro group and methyl substituents on the pyrazole ring significantly influences its physicochemical properties, including its solubility in various media. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that impacts its bioavailability, processability, and formulation development. For instance, in drug discovery, poor solubility can hinder in vitro screening and in vivo studies. In chemical synthesis, knowledge of solubility is essential for optimizing reaction conditions, selecting appropriate solvents for purification through recrystallization, and preventing precipitation issues.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative experimental data for the solubility of this compound in various organic solvents has been published. To facilitate future research and data reporting, the following table provides a standardized format for presenting such data. Researchers are encouraged to use this template to record their experimental findings.

Table 1: Solubility of this compound in Selected Organic Solvents

SolventTemperature (°C)Molar Solubility (mol/L)Gravimetric Solubility ( g/100g solvent)
e.g., Methanole.g., 25Data Not AvailableData Not Available
e.g., Ethanole.g., 25Data Not AvailableData Not Available
e.g., Acetonee.g., 25Data Not AvailableData Not Available
e.g., Ethyl Acetatee.g., 25Data Not AvailableData Not Available
e.g., Toluenee.g., 25Data Not AvailableData Not Available
e.g., Dichloromethanee.g., 25Data Not AvailableData Not Available
e.g., Acetonitrilee.g., 25Data Not AvailableData Not Available
e.g., N,N-Dimethylformamidee.g., 25Data Not AvailableData Not Available

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in organic solvents using the static gravimetric method. This method is widely used for its reliability and is based on the procedures reported for structurally similar nitropyrazoles.[2][3]

Materials and Equipment
  • Solute: this compound (purity > 99%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, acetonitrile, N,N-dimethylformamide)

  • Apparatus:

    • Jacketed glass vessel with a magnetic stirrer

    • Thermostatic water bath with temperature control (±0.1 °C)

    • Analytical balance (±0.0001 g)

    • Drying oven

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Vials with airtight caps

    • Magnetic stir bars

    • Spatulas and weighing paper

Procedure
  • Sample Preparation: Accurately weigh a known amount of the chosen organic solvent into the jacketed glass vessel.

  • Equilibrium Establishment:

    • Place the vessel in the thermostatic water bath set to the desired temperature.

    • Add an excess amount of this compound to the solvent to create a saturated solution. The presence of undissolved solid is essential to ensure saturation.

    • Stir the mixture vigorously using the magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Withdrawal and Analysis:

    • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a syringe filter. The syringe should be pre-heated to the experimental temperature to prevent premature crystallization.

    • Dispense the filtered saturated solution into a pre-weighed vial.

    • Record the total weight of the vial and the solution.

  • Solvent Evaporation and Mass Determination:

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C).

    • Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the total weight of the solution minus the mass of the dissolved solute.

    • Calculate the gravimetric solubility ( g/100g solvent) and molar solubility (mol/L) using the determined masses and the known density of the solvent at the experimental temperature.

  • Data Validation: Repeat the experiment at each temperature and for each solvent to ensure reproducibility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equilibrium Equilibrium cluster_analysis Analysis cluster_calc Calculation start Start weigh_solvent Weigh Solvent start->weigh_solvent add_solute Add Excess Solute weigh_solvent->add_solute set_temp Set Temperature add_solute->set_temp stir Stir for 24-48h set_temp->stir settle Settle for >2h stir->settle withdraw_sample Withdraw Supernatant with Syringe Filter settle->withdraw_sample weigh_solution Weigh Saturated Solution withdraw_sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Caption: Experimental workflow for determining solubility via the static gravimetric method.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol, based on established methodologies for similar compounds, offers a reliable approach to solubility determination. By following the outlined procedures and utilizing the provided data presentation template, the scientific community can begin to build a comprehensive understanding of the solubility profile of this and other important pyrazole derivatives. This will undoubtedly facilitate future research in drug development, materials science, and synthetic chemistry where these compounds play a vital role.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,5-Trimethyl-4-nitro-1H-pyrazole and Related Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of nitropyrazole derivatives, with a focus on 1,3,5-trimethyl-4-nitro-1H-pyrazole as a representative compound. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from closely related nitropyrazole compounds to infer its likely thermal behavior and to provide a thorough understanding of the analytical techniques employed in this field of study.

Introduction to the Thermal Stability of Nitropyrazoles

Nitropyrazole derivatives are a class of energetic materials and important scaffolds in medicinal chemistry. Their thermal stability is a critical parameter, influencing their safety, handling, storage, and application. The thermal decomposition of these compounds can be complex, often involving intricate reaction pathways that include isomerization, nitro-group migration, and ring cleavage. Understanding these processes is paramount for the development of stable and reliable energetic materials and for ensuring the safety of pharmaceutical compounds under various stress conditions.

Thermal Analysis of Nitropyrazole Derivatives

The thermal behavior of nitropyrazoles is typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the temperatures of melting and decomposition, weight loss during decomposition, and the energy released or absorbed during these processes.

The following tables summarize key thermal properties of various nitropyrazole derivatives as reported in the literature. This data provides a comparative framework for estimating the thermal stability of this compound.

Table 1: Decomposition Temperatures of Selected Nitropyrazole Derivatives

CompoundDecomposition Onset (T_onset) (°C)Decomposition Peak (T_peak) (°C)Reference
4-Amino-3,5-dinitro-1H-pyrazole (LLM-116)Stage 1: ~173; Stage 2: 236-[1]
1-Nitratomethyl-3,4-dinitropyrazole-93[2]
1-Nitratoethyl-3-nitropyrazole-198[2]
1-Azidoethyl-3,4-dinitropyrazole-216[2]
N-allyl-3,4-Dinitropyrazole194.8-[3]
N-allyl-3,5-Dinitropyrazole217.4-[3]
1-Methyl-3,4,5-trinitro-1H-pyrazole (MTNP)251-[4]
5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole-302[5]

Table 2: Kinetic Parameters for Thermal Decomposition of Selected Nitropyrazoles

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)MethodReference
4-Amino-3,5-dinitro-1H-pyrazole (Stage 1)106.9710¹⁰.⁴⁷Kissinger[1]
4-Amino-3,5-dinitro-1H-pyrazole (Stage 2)138.9810¹².²⁴Kissinger[1]
1,3-Diphenyl-1H-pyrazol-5-yl methacrylate81.56-Kissinger[6]
1,3-Diphenyl-1H-pyrazol-5-yl methacrylate79.45-Flynn-Wall-Ozawa[6]

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data on the thermal properties of energetic materials.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of reaction.

Typical Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

  • Measurement Conditions:

    • Heating Rate: A constant heating rate, typically in the range of 2.5 to 20 °C/min, is applied.[7]

    • Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

    • Temperature Range: The temperature is scanned over a range that encompasses the expected melting and decomposition events.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of endothermic (melting) and exothermic (decomposition) events. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature range and to study the kinetics of decomposition.

Typical Experimental Protocol:

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open ceramic or platinum crucible.

  • Instrument Setup: The TGA instrument's balance is tared, and the furnace is purged with the desired gas.

  • Measurement Conditions:

    • Heating Rate: A linear heating rate, often matching the one used in DSC for direct comparison, is applied (e.g., 10 °C/min).

    • Atmosphere: An inert (e.g., nitrogen) or reactive (e.g., air) atmosphere is used, depending on the desired experimental conditions, with a constant flow rate.

    • Temperature Range: The sample is heated to a temperature where complete decomposition is expected.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, the temperatures of maximum decomposition rates, and the residual mass. Kinetic parameters can be calculated from data obtained at multiple heating rates using model-free (e.g., Flynn-Wall-Ozawa) or model-fitting methods.[8]

Visualization of Experimental Workflows and Decomposition Pathways

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a nitropyrazole derivative.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting synthesis Synthesis of Nitropyrazole Derivative purification Purification and Characterization (NMR, IR, EA) synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc tga Thermogravimetric Analysis (TGA) purification->tga dsc_data Melting Point (Tm) Decomposition Temp (Td) Enthalpy of Decomposition (ΔHd) dsc->dsc_data tga_data Decomposition Stages Mass Loss (%) Kinetic Parameters (Ea, A) tga->tga_data mechanism Postulation of Decomposition Mechanism dsc_data->mechanism tga_data->mechanism stability Assessment of Thermal Stability and Safety mechanism->stability report Technical Report stability->report

Caption: Workflow for Thermal Analysis of Nitropyrazoles.

Based on studies of related energetic materials, the thermal decomposition of N-alkylated nitropyrazoles is often initiated by the cleavage of the weakest bonds. For this compound, this could involve the fission of the N-NO2 bond or the C-NO2 bond, or potentially reactions involving the methyl groups. The following diagram illustrates a generalized initial decomposition step.

decomposition_pathway cluster_products Initial Decomposition Products cluster_secondary Secondary Decomposition parent This compound radicals Pyrazole Radical + •NO2 parent->radicals C-NO2 or N-NO2 Homolysis rearranged Rearranged Intermediates parent->rearranged Intramolecular Rearrangement gases Gaseous Products (NOx, CO, N2, etc.) radicals->gases solid_residue Solid Residue radicals->solid_residue rearranged->gases rearranged->solid_residue

Caption: Plausible Initial Decomposition Steps.

Discussion of Decomposition Mechanisms

The decomposition of nitropyrazoles can proceed through several pathways, the predominance of which depends on the substitution pattern and experimental conditions.

  • C-NO2 Homolysis: The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic compounds, leading to the formation of a pyrazole radical and nitrogen dioxide (•NO2).

  • N-NO2 Homolysis: In N-nitropyrazoles, the nitrogen-nitro bond is often the weakest and its cleavage initiates the decomposition cascade.

  • Intramolecular Rearrangement: Some nitropyrazoles can undergo intramolecular rearrangements, such as the conversion of a nitro group to a nitrite group, which can then lead to further decomposition.

  • Role of Substituents: The nature and position of substituents on the pyrazole ring significantly influence thermal stability. Electron-donating groups, like methyl groups, may affect the electron density of the ring and the strength of the C-NO2 bond. The steric hindrance between adjacent groups can also strain the molecule and lower its decomposition temperature. For instance, studies on dinitropyrazole-based materials have shown that the presence of an active aromatic N-H moiety can lead to different decomposition pathways compared to its N-substituted counterparts.[7]

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a comprehensive understanding of its likely behavior can be derived from the extensive research on analogous nitropyrazole derivatives. The thermal properties are dictated by the interplay of the pyrazole core, the nitro substituent, and the methyl groups. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and professionals to assess the thermal stability and decomposition characteristics of this and other related compounds. Further experimental studies employing DSC, TGA, and hyphenated techniques like TGA-MS are necessary to fully elucidate the specific decomposition pathways and kinetics of this compound.

References

potential applications of trimethyl-nitropyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of Trimethyl-Nitropyrazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile synthetic accessibility. The introduction of specific substituents, such as methyl and nitro groups, can significantly modulate the physicochemical properties and therapeutic potential of the resulting derivatives. This technical guide focuses on the synthesis, characterization, and, most importantly, the . While direct research on this specific subclass is emerging, this document extrapolates potential applications from the vast body of literature on related pyrazole compounds. We explore their promising roles in drug discovery—spanning anticancer, anti-inflammatory, and antimicrobial activities—and their potential in agrochemicals and energetic materials. This guide provides detailed experimental protocols, quantitative data from related compounds to illustrate potential efficacy, and conceptual diagrams of synthetic routes and biological pathways to facilitate future research and development in this promising area.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique structural motif imparts a range of favorable properties, including metabolic stability, hydrogen bonding capability, and the ability to be readily functionalized at multiple positions.[1][2] Consequently, the pyrazole core is a cornerstone in the design of numerous therapeutic agents. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors used in oncology.[2][3]

The functionalization of the pyrazole ring with nitro (-NO₂) and methyl (-CH₃) groups offers a powerful strategy for tuning the molecule's electronic and steric properties. The nitro group, a strong electron-withdrawing group, can enhance interactions with biological targets and is a key feature in many antimicrobial and anticancer agents.[1][4] Methyl groups can improve metabolic stability, increase lipophilicity, and provide steric bulk to enhance binding selectivity. The compound 1,3,5-trimethyl-4-nitro-1H-pyrazole (PubChem CID: 121019) serves as a primary example of this subclass, combining the stability of the pyrazole core with the specific modulations of three methyl groups and a nitro group.[5][6] This guide will explore the potential held by this and related structures.

Synthesis and Characterization

The synthesis of trimethyl-nitropyrazole derivatives can be achieved through a multi-step process, typically involving the construction of the substituted pyrazole ring followed by nitration. The general strategy involves the cyclization of a 1,3-diketone precursor with a hydrazine derivative, followed by electrophilic nitration.

General Synthetic Workflow

A plausible synthetic route to this compound starts with the condensation of acetylacetone (a 1,3-diketone) with methylhydrazine to form 1,3,5-trimethylpyrazole. This intermediate is then subjected to nitration using a nitrating agent such as a mixture of nitric and sulfuric acids to yield the final product.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Electrophilic Nitration acetylacetone Acetylacetone trimethylpyrazole 1,3,5-Trimethylpyrazole acetylacetone->trimethylpyrazole Condensation methylhydrazine Methylhydrazine methylhydrazine->trimethylpyrazole trimethylpyrazole_ref 1,3,5-Trimethylpyrazole nitrating_agent Nitrating Agent (HNO3/H2SO4) final_product 1,3,5-Trimethyl-4-nitropyrazole nitrating_agent->final_product trimethylpyrazole_ref->final_product Nitration

Caption: General synthetic workflow for 1,3,5-trimethyl-4-nitropyrazole.

Representative Experimental Protocol: Synthesis of 1,3,5-Trimethyl-4-nitropyrazole

This protocol is adapted from general procedures for pyrazole synthesis and nitration.[7][8]

  • Synthesis of 1,3,5-Trimethylpyrazole:

    • To a round-bottom flask, add methylhydrazine (0.1 mol) dissolved in ethanol (50 mL).

    • Cool the flask in an ice bath and slowly add acetylacetone (0.1 mol) dropwise with continuous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 1,3,5-trimethylpyrazole. Purify using column chromatography if necessary.

  • Nitration of 1,3,5-Trimethylpyrazole:

    • In a flask maintained at 0°C, slowly add concentrated sulfuric acid (20 mL) to the synthesized 1,3,5-trimethylpyrazole (0.05 mol).

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (10 mL) to concentrated sulfuric acid (10 mL) at 0°C.

    • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.

    • After addition, stir the reaction mixture at room temperature for 6 hours.

    • Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterization:

    • The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

    • Purity can be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Development

While specific biological data for trimethyl-nitropyrazole derivatives are scarce, the extensive research on related pyrazole analogs allows for strong inferences about their potential therapeutic applications.

Anticancer Activity

The pyrazole scaffold is a key component of many anticancer agents, particularly those designed as protein kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

Many pyrazole-based drugs function by competing with ATP for the binding site on a target kinase, thereby inhibiting its phosphorylating activity and blocking downstream signaling. This disruption can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Trimethyl-Nitropyrazole Derivative Inhibitor->RAF Inhibition

Caption: Representative MAP Kinase signaling pathway targeted by pyrazole inhibitors.

The following table summarizes the cytotoxic activity of various substituted pyrazole derivatives against human cancer cell lines, illustrating the potential potency of this class of compounds.

Compound ClassCancer Cell LineAssayActivity Metric (IC₅₀)Reference
Tri-substituted PyrazoleHepG2 (Liver)MTT9.13 µM[11]
Tri-substituted PyrazoleA549 (Lung)MTT6.52 µM[11]
Coumarin-Pyrazole HybridA549 (Lung)MTT13.5 mmol[12]
Aminophosphonate-PyrazoleHCT-116 (Colon)MTT< 20 µM (strong activity)[13]
Thiazolo-pyrimidineC32 (Melanoma)MTT24.4 µM[14]
Pyrazole DerivativeHepG2 (Liver)Cytotoxicity2.52 µM[15]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][12]

  • Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the trimethyl-nitropyrazole test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Anti-inflammatory Activity

The pyrazole ring is the central feature of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID). This highlights the strong potential of pyrazole derivatives as anti-inflammatory agents.[3][16]

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (induced at sites of inflammation). Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][17]

G ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_G Prostaglandins (Gastric Protection) COX1->Prostaglandins_G Prostaglandins_I Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_I Inhibitor Trimethyl-Nitropyrazole Derivative Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition in the inflammatory pathway.

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of representative pyrazole derivatives. The selectivity index (SI) indicates the preference for COX-2 inhibition.

Compound ClassTargetActivity Metric (IC₅₀)Selectivity Index (COX-1/COX-2)Reference
Pyrazole SulphonamideCOX-15.40 µM344.56[18]
Pyrazole SulphonamideCOX-20.01 µM[18]
Pyrazole DerivativeCOX-238.73 nM17.47[17]
Pyrazole-Thiazole HybridCOX-20.03 µM-[3]
Pyrazole-Thiazole Hybrid5-LOX0.12 µM-[3]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

This fluorometric assay measures the peroxidase activity of COX enzymes.

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: In a 96-well plate, add the test compound (trimethyl-nitropyrazole derivative) at various concentrations to the reaction buffer. Include a non-selective inhibitor (e.g., Indomethacin) and a selective inhibitor (e.g., Celecoxib) as controls.

  • Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a fluorometric probe (e.g., ADHP). The peroxidase component of COX will oxidize the probe, generating a fluorescent signal.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~535/590 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to determine the selectivity index.

Potential Applications in Agrochemicals

The pyrazole scaffold is also prevalent in modern pesticides. Research into closely related 1,3,5-trimethylpyrazole-containing malonamide derivatives has revealed significant acaricidal (miticidal) and insecticidal properties, suggesting a promising avenue for trimethyl-nitropyrazole analogs.[19]

The following data show the efficacy of these compounds against common agricultural pests.

Compound IDPest SpeciesConcentrationMortality (%)Reference
8iPlutella xylostella (Diamondback moth)100 µg/mL100.0%[19]
8oPlutella xylostella (Diamondback moth)100 µg/mL100.0%[19]
8pAphis craccivora (Cowpea aphid)50 µg/mL100.0%[19]
8qAphis craccivora (Cowpea aphid)50 µg/mL100.0%[19]
8mTetranychus cinnabarinus (Carmine spider mite)200 µg/mL~70.0%[19]
8pTetranychus cinnabarinus (Carmine spider mite)200 µg/mL~70.0%[19]

This protocol is adapted for testing against a pest like Plutella xylostella.[19]

  • Compound Preparation: Dissolve the test compounds in a minimal amount of DMSO and dilute with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.

  • Leaf Treatment: Dip cabbage leaf discs (approx. 5 cm diameter) into the test solutions for 10-15 seconds and allow them to air dry. A control group should be dipped in the solvent-surfactant solution without the test compound.

  • Pest Introduction: Place the treated leaf discs into separate petri dishes lined with moist filter paper. Introduce a set number (e.g., 10-15) of third-instar larvae of P. xylostella into each dish.

  • Incubation: Maintain the petri dishes at controlled conditions (e.g., 25 ± 1°C, >70% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae after 48-72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each treatment, correcting for any control mortality using Abbott's formula.

Other Potential Applications: Energetic Materials

A significant body of research exists on nitropyrazoles as energetic materials due to their high nitrogen content, thermal stability, and high density.[7][8][20] Compounds like 1-methyl-3,4,5-trinitropyrazole (MTNP) have been investigated as potential replacements for traditional explosives like TNT.[21] While the energetic properties of trimethyl-nitropyrazole derivatives have not been extensively reported, their chemical structure suggests they could be a subject for future investigation in this field. The balance of methyl groups (fuel) and nitro groups (oxidizer) on a stable heterocyclic ring is a common design strategy for energetic compounds.

Conclusion and Future Outlook

Trimethyl-nitropyrazole derivatives represent a class of compounds with considerable, albeit largely unexplored, potential. By drawing parallels with structurally related pyrazoles, it is evident that these molecules are strong candidates for development in several high-impact areas:

  • Drug Development: Their potential as selective kinase inhibitors for cancer therapy and as COX-2 inhibitors for anti-inflammatory applications is particularly compelling.

  • Agrochemicals: The demonstrated success of the 1,3,5-trimethylpyrazole scaffold in insecticides and acaricides provides a strong rationale for investigating the properties of their nitrated analogs.

  • Materials Science: The inherent characteristics of the nitropyrazole structure suggest a possible role as energetic materials.

The primary obstacle to realizing this potential is the current lack of specific biological and physical data for this subclass. Future research should prioritize the synthesis of a library of trimethyl-nitropyrazole derivatives and their systematic screening in anticancer, anti-inflammatory, and pesticidal assays. Such efforts will be crucial to unlocking the full potential of these promising molecules and translating their theoretical advantages into practical applications.

References

literature review of 1,3,5-Trimethyl-4-nitro-1H-pyrazole research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyrazole, a class of heterocyclic aromatic organic compounds characterized by a 5-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a nitro group and methyl groups to the pyrazole core can significantly influence its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive literature review of the research on this compound, focusing on its synthesis, chemical properties, and potential applications.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₉N₃O₂, has a molecular weight of 155.15 g/mol .[5] It is also known by other names such as 1,3,5-trimethyl-4-nitropyrazole and 4-nitro-1,3,5-trimethylpyrazole.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol [5]
CAS Number 1125-30-0[5]
IUPAC Name 1,3,5-trimethyl-4-nitropyrazole[5]
Canonical SMILES CC1=C(C(=NN1C)C)--INVALID-LINK--[O-][5]
InChI Key YSZYFGMARJFMJK-UHFFFAOYSA-N[5]

Synthesis

The synthesis of this compound typically involves the nitration of the parent compound, 1,3,5-trimethylpyrazole. The direct nitration of pyrazoles generally occurs at the 4-position due to the directing effects of the nitrogen atoms in the ring.[6]

Experimental Protocol: Nitration of 1,3,5-Trimethylpyrazole (General Procedure)

A common method for the nitration of pyrazoles involves the use of a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

Materials:

  • 1,3,5-trimethylpyrazole

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • 1,3,5-trimethylpyrazole is dissolved in concentrated sulfuric acid and cooled in an ice bath.

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the cooled solution with constant stirring.

  • The reaction mixture is stirred at a low temperature for a specified period to allow for the completion of the nitration reaction.

  • The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid product is collected by filtration, washed with cold water to remove any residual acid, and then dried.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol.

The successful synthesis of the nitro-derivative is typically confirmed through various spectroscopic methods.

Spectroscopic Characterization

While specific, detailed spectroscopic data for this compound is not extensively reported in publicly available literature, the expected spectral characteristics can be inferred from the general knowledge of pyrazole derivatives and the functional groups present.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the three methyl groups. The chemical shifts would be influenced by their position on the pyrazole ring and the presence of the electron-withdrawing nitro group.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring and the three methyl groups. The C4 carbon, attached to the nitro group, would show a characteristic downfield shift.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C-H stretching of the methyl groups, C=N and C=C stretching of the pyrazole ring, and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂).
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ).

Reactions and Potential Functionalization

The presence of the nitro group at the 4-position of the pyrazole ring opens up possibilities for a variety of chemical transformations. The nitro group is a versatile functional group that can be reduced to an amino group, which in turn can be further modified.

Logical Workflow for Functionalization

functionalization_workflow start This compound reduction Reduction of Nitro Group (e.g., Sn/HCl, H₂/Pd-C) start->reduction amino_pyrazole 4-Amino-1,3,5-trimethyl-1H-pyrazole reduction->amino_pyrazole diazotization Diazotization (NaNO₂, HCl) amino_pyrazole->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reactions (CuX, X=Cl, Br, CN) diazonium_salt->sandmeyer functionalized_pyrazoles Further Functionalized Pyrazoles sandmeyer->functionalized_pyrazoles

Caption: Potential reaction pathway for the functionalization of this compound.

Biological Activity

While there is a vast body of research on the biological activities of pyrazole derivatives, specific studies on this compound are not widely reported. However, based on the known pharmacological profiles of related compounds, it can be hypothesized that this molecule may exhibit certain biological activities. The presence of the nitro group can sometimes contribute to antimicrobial or cytotoxic effects. Further screening and biological evaluation would be necessary to determine its specific pharmacological profile.

Conclusion

This compound is a derivative of the versatile pyrazole scaffold. While its synthesis is achievable through standard nitration procedures, there is a notable lack of in-depth research on its specific properties, reactions, and biological activities in the publicly accessible scientific literature. The information presented in this guide is based on the general principles of pyrazole chemistry and the limited available data. Further dedicated research is required to fully elucidate the chemical and biological characteristics of this compound, which may hold potential for applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related nitropyrazole compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3,5-trimethyl-4-nitro-1H-pyrazole via the N-methylation of 3,5-dimethyl-4-nitro-1H-pyrazole. The selective methylation of the N1 position of the pyrazole ring is a critical transformation in the synthesis of various pharmaceutically active compounds. Traditional methylation methods often yield a mixture of N1 and N2 isomers, posing significant purification challenges. This protocol outlines a highly regioselective method, adapted from modern synthetic approaches, to favor the formation of the desired N1-methylated product. Additionally, this document includes a summary of the physicochemical and spectroscopic data for both the starting material and the product, presented in a clear tabular format for easy reference. A graphical representation of the experimental workflow is also provided to facilitate a comprehensive understanding of the process.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities. The substitution pattern on the pyrazole core dictates its pharmacological properties. Specifically, the N-methylation of pyrazoles is a key step in the synthesis of numerous active pharmaceutical ingredients. However, the inherent tautomerism of N-unsubstituted pyrazoles often leads to the formation of a mixture of regioisomers upon methylation, complicating downstream processing and reducing the overall yield of the target compound.

The presence of an electron-withdrawing nitro group at the C4 position of the pyrazole ring in 3,5-dimethyl-4-nitro-1H-pyrazole influences the acidity of the N-H proton and the nucleophilicity of the ring nitrogens. This electronic effect can be exploited to achieve regioselective methylation. This protocol is based on established methods for the N-methylation of pyrazoles, employing a strong base to deprotonate the pyrazole followed by reaction with a methylating agent.

Data Presentation

A summary of the key quantitative data for the starting material and the final product is presented below.

Property3,5-Dimethyl-4-nitro-1H-pyrazole (Starting Material)This compound (Product)
Molecular Formula C₅H₇N₃O₂C₆H₉N₃O₂
Molecular Weight 141.13 g/mol 155.16 g/mol [1]
CAS Number 14531-55-61125-30-0[1]
Appearance White to off-white solidYellowish solid
¹H NMR (CDCl₃, ppm) ~11.0 (br s, 1H, NH), 2.6 (s, 6H, 2xCH₃)~3.8 (s, 3H, N-CH₃), 2.5 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, ppm) ~145.0 (C3/C5), ~125.0 (C4), ~12.0 (CH₃)~146.0 (C5), ~140.0 (C3), ~124.0 (C4), ~35.0 (N-CH₃), ~13.0 (C5-CH₃), ~11.0 (C3-CH₃)
Purity (typical) >98%>98%
Yield (reported) Not applicableUp to 92% (with dimethyl sulfate)[2]

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Experimental Protocols

This section details the recommended protocol for the synthesis of this compound.

Materials:

  • 3,5-dimethyl-4-nitro-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Alternatively, sodium hydride (1.1 equivalents) can be used, in which case the reaction should be allowed to stir at room temperature for 30 minutes after addition. The formation of the pyrazolate anion will be evident.

  • Methylation: To the cooled solution of the pyrazolate, add methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow start Start dissolution 1. Dissolve 3,5-dimethyl-4-nitro-1H-pyrazole in anhydrous THF start->dissolution deprotonation 2. Cool to 0°C and add Potassium tert-butoxide dissolution->deprotonation methylation 3. Add Methyl Iodide dropwise and stir at room temperature deprotonation->methylation workup 4. Quench with NH4Cl (aq) and extract with Ethyl Acetate methylation->workup purification 5. Dry, concentrate, and purify by column chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

The logical relationship for the synthesis is a sequential process, as depicted in the workflow diagram.

logical_relationship starting_material 3,5-Dimethyl-4-nitro-1H-pyrazole (Starting Material) deprotonation_step Deprotonation (Base) starting_material->deprotonation_step intermediate Potassium 3,5-dimethyl-4-nitropyrazolate (Intermediate) deprotonation_step->intermediate methylation_step Methylation (Methylating Agent) intermediate->methylation_step final_product This compound (Product) methylation_step->final_product

Caption: Logical steps in the synthesis of the target molecule.

References

Experimental Protocol for the Nitration of 1,3,5-Trimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed experimental protocol for the synthesis of 4-nitro-1,3,5-trimethylpyrazole via electrophilic nitration of 1,3,5-trimethylpyrazole. This procedure is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this and structurally related nitropyrazole compounds.

Introduction

Nitropyrazoles are an important class of heterocyclic compounds with applications in various fields, including pharmaceuticals, agrochemicals, and energetic materials. The introduction of a nitro group onto the pyrazole ring can significantly modulate the compound's chemical and biological properties. The 4-position of the pyrazole ring is often susceptible to electrophilic substitution. This protocol details the nitration of 1,3,5-trimethylpyrazole using a standard mixed acid (nitric acid and sulfuric acid) method to yield 4-nitro-1,3,5-trimethylpyrazole.

Reaction Scheme

Experimental Protocol

Materials:

  • 1,3,5-trimethylpyrazole (C₆H₁₀N₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Beaker

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,3,5-trimethylpyrazole (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2.0 eq) while maintaining the temperature between 0-10 °C.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1,3,5-trimethylpyrazole over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

    • A precipitate of the crude product should form. If no solid precipitates, proceed to liquid-liquid extraction.

    • If a solid precipitates: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral to pH paper.

    • If no solid precipitates (or for further purification): Transfer the cold aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic extracts sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 4-nitro-1,3,5-trimethylpyrazole.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the final product as a solid.

Data Presentation

Table 1: Summary of Quantitative Data for the Nitration of 1,3,5-trimethylpyrazole

ParameterValueReference/Comment
Reactant
1,3,5-trimethylpyrazole1.0 eqStarting material
Reagents
Concentrated HNO₃ (70%)1.1 eqNitrating agent
Concentrated H₂SO₄ (98%)2.0 eqCatalyst
Reaction Conditions
Temperature0-10 °CCritical to control exotherm and prevent side reactions
Reaction Time1-2 hours post-additionMonitor by TLC for completion
Product
Product Name4-nitro-1,3,5-trimethylpyrazole
Molecular FormulaC₆H₉N₃O₂[1]
Molecular Weight155.15 g/mol [1]
Theoretical YieldCalculate based on starting material
Actual YieldTo be determined experimentally
Melting Point~71.5 °C (predicted)[2]
Characterization
¹H NMR (CDCl₃)To be determined experimentallyExpected signals for three distinct methyl groups.
¹³C NMR (CDCl₃)To be determined experimentallyExpected signals for the pyrazole ring carbons and the three methyl carbons.
IR (KBr)To be determined experimentallyExpect characteristic peaks for C-NO₂ stretching.
Mass Spectrometry (ESI-MS)To be determined experimentallyExpect m/z corresponding to [M+H]⁺.

Mandatory Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactant 1,3,5-Trimethylpyrazole in Flask Start->Reactant Nitrating_Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Nitrating_Mixture Addition Slow Addition of Nitrating Mixture (0-10 °C) Reactant->Addition Nitrating_Mixture->Addition Stirring Stir at 0-5 °C (1-2 hours) Addition->Stirring Quench Quench on Ice Stirring->Quench Isolation Isolation: Filtration or Extraction Quench->Isolation Purification Recrystallization Isolation->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the nitration of 1,3,5-trimethylpyrazole.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Always add acid to water, never the other way around, during the preparation of any dilute acid solutions. In the case of preparing the nitrating mixture, the less dense acid (nitric) is added to the denser acid (sulfuric) slowly and with cooling.

  • Handle all organic solvents in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of a Pyrazole-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and application of a potential kinase inhibitor derived from 1,3,5-Trimethyl-4-nitro-1H-pyrazole. The protocols detailed below outline a feasible synthetic route to a 4-aminopyrazole intermediate and its subsequent elaboration into a hypothetical pyrimidinyl-aminopyrazole, a scaffold known for its potent kinase inhibitory activity. Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, is presented as a representative target for this class of compounds.

Introduction

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3][4] The synthesis of novel kinase inhibitors is therefore a critical area of research in drug discovery.

This document details a proposed synthetic pathway starting from this compound to yield a hypothetical CDK2 inhibitor. The core strategy involves the reduction of the nitro group to a reactive amine, followed by a nucleophilic aromatic substitution reaction with a substituted pyrimidine.

Proposed Kinase Inhibitor Synthesis

The synthesis is a two-step process:

  • Reduction of this compound to form 4-Amino-1,3,5-trimethyl-1H-pyrazole.

  • Coupling of 4-Amino-1,3,5-trimethyl-1H-pyrazole with 2,4-dichloro-5-fluoropyrimidine to yield the hypothetical kinase inhibitor, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-chloro-5-fluoropyrimidin-4-amine.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₆H₉N₃O₂155.15-
4-Amino-1,3,5-trimethyl-1H-pyrazoleC₆H₁₁N₃139.18White to cream crystalline powder
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-chloro-5-fluoropyrimidin-4-amineC₁₀H₁₀ClFN₆284.68-

Table 2: Representative Kinase Inhibition Data for Pyrimidinyl-aminopyrazole Scaffolds against CDK2

Compound ReferenceTarget KinaseIC₅₀ (nM)
Compound 17[5]CDK20.29
Compound 14[6]CDK27
Compound 15[6]CDK25

Note: The IC₅₀ values presented are for structurally related compounds to provide a rationale for the proposed synthesis. The inhibitory activity of the hypothetical compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1,3,5-trimethyl-1H-pyrazole

This protocol is adapted from a known procedure for the reduction of this compound.

Materials:

  • This compound

  • Raney Nickel (catalyst)

  • Methanolic ammonia

  • Hydrogen gas

  • Ethyl ether

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (0.014 moles) in methanolic ammonia (100 mL).

  • Carefully add Raney Nickel (1 g) to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the reaction, carefully filter the mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate in vacuo to obtain a residue.

  • Triturate the residue with ethyl ether multiple times and decant the solvent.

  • Concentrate the decanted ether solution to dryness to yield 4-Amino-1,3,5-trimethyl-1H-pyrazole as a pale red solid. A typical yield is around 70%.[3]

Protocol 2: Synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-chloro-5-fluoropyrimidin-4-amine

This is a proposed protocol based on general procedures for the coupling of aminopyrazoles with chloropyrimidines.

Materials:

  • 4-Amino-1,3,5-trimethyl-1H-pyrazole

  • 2,4-dichloro-5-fluoropyrimidine

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Amino-1,3,5-trimethyl-1H-pyrazole (1.0 equiv.).

  • Dissolve the aminopyrazole in anhydrous DMF.

  • Add 2,4-dichloro-5-fluoropyrimidine (1.1 equiv.) to the solution.

  • Add DIPEA (2.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 50-80 °C) may be required to drive the reaction to completion.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-chloro-5-fluoropyrimidin-4-amine.

Protocol 3: In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ value of the synthesized inhibitor against CDK2.

Materials:

  • Purified recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • Synthesized inhibitor compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in kinase buffer.

  • In a 96-well plate, add the kinase, the inhibitor dilution (or DMSO for control), and the substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for CDK2.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP (and thus kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

G cluster_0 Synthesis Workflow Start Start Nitro_Pyrazole This compound Start->Nitro_Pyrazole Reduction Reduction (Raney Ni, H2) Nitro_Pyrazole->Reduction Amino_Pyrazole 4-Amino-1,3,5-trimethyl-1H-pyrazole Reduction->Amino_Pyrazole Coupling Coupling with 2,4-dichloro-5-fluoropyrimidine Amino_Pyrazole->Coupling Final_Product Hypothetical CDK2 Inhibitor Coupling->Final_Product

Caption: Proposed synthetic workflow for the kinase inhibitor.

G cluster_1 CDK2 Signaling Pathway in G1/S Transition Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F releases S_Phase S-Phase Entry pRb->S_Phase promotes CyclinE Cyclin E Transcription E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb hyper- phosphorylates Inhibitor Proposed Pyrazole Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.[7][8]

References

Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyl-4-nitro-1H-pyrazole is a key intermediate in the synthesis of various biologically active molecules. The reduction of its nitro group to a primary amine affords 4-amino-1,3,5-trimethyl-1H-pyrazole, a versatile building block for the development of pharmaceuticals, agrochemicals, and other functional materials. The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs.[1][2][3][4] This document provides detailed protocols for the synthesis of 4-amino-1,3,5-trimethyl-1H-pyrazole from its nitro precursor, focusing on the widely applicable method of catalytic hydrogenation.

Synthetic Overview

The primary method for the synthesis of 4-amino-1,3,5-trimethyl-1H-pyrazole from this compound is the reduction of the nitro group. Catalytic hydrogenation is a common and efficient method for this transformation, often employing catalysts such as palladium on carbon (Pd/C).[5][6][7] This method is generally high-yielding and chemoselective, leaving other functional groups intact under mild conditions.[8][9][10]

The overall reaction is depicted below:

G reactant This compound product 4-Amino-1,3,5-trimethyl-1H-pyrazole reactant->product Reduction reagents H2 (g) Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) Reduction Reduction reagents->Reduction

Figure 1. General reaction scheme for the reduction of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound to 4-amino-1,3,5-trimethyl-1H-pyrazole using hydrogen gas and a palladium on carbon catalyst. This is a standard and highly effective method for the reduction of aromatic nitro groups.[5][7]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Inerting: Add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution. The flask should be purged with an inert gas like nitrogen or argon to remove oxygen.

  • Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures. The reaction is stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filter cake should be washed with the solvent to ensure complete recovery of the product.

  • Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-1,3,5-trimethyl-1H-pyrazole.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve this compound in Ethanol add_catalyst Add 10% Pd/C dissolve->add_catalyst purge_inert Purge with N2/Ar add_catalyst->purge_inert add_h2 Introduce H2 atmosphere purge_inert->add_h2 stir Stir vigorously at RT add_h2->stir monitor Monitor by TLC stir->monitor purge_final Replace H2 with N2/Ar monitor->purge_final filter Filter through Celite® purge_final->filter evaporate Evaporate solvent filter->evaporate purify Purify product evaporate->purify

Figure 2. Experimental workflow for the catalytic hydrogenation of this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 4-amino-1,3,5-trimethyl-1H-pyrazole.

ParameterProtocol 1: Catalytic Hydrogenation (Pd/C)
Substrate This compound
Product 4-Amino-1,3,5-trimethyl-1H-pyrazole
Catalyst 10% Pd/C
Catalyst Loading 5-10 mol%
Solvent Ethanol or Methanol
Hydrogen Source H₂ gas (balloon or Parr apparatus)
Temperature Room Temperature
Pressure 1 atm (balloon) or higher (Parr)
Reaction Time 2-12 hours (TLC monitoring)
Typical Yield >90%
Purification Recrystallization or Column Chromatography

Signaling Pathways and Logical Relationships

The synthesis of the target amine from the nitro precursor is a direct transformation. The logical relationship of this process is straightforward, as illustrated below.

G start This compound (Starting Material) process Reduction of Nitro Group start->process end 4-Amino-1,3,5-trimethyl-1H-pyrazole (Target Amine) process->end application Precursor for Drug Development and Fine Chemicals end->application

Figure 3. Logical relationship from precursor to application.

Conclusion

The reduction of this compound to 4-amino-1,3,5-trimethyl-1H-pyrazole is a crucial step in the synthesis of more complex molecules for various applications, particularly in drug discovery. The provided protocol for catalytic hydrogenation offers a reliable and efficient method for this transformation. Researchers and scientists can utilize this application note as a guide for the synthesis and further functionalization of this important amine intermediate.

References

Application of 1,3,5-Trimethyl-4-nitro-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the medicinal chemistry applications of 1,3,5-trimethyl-4-nitro-1H-pyrazole is limited in the currently available scientific literature. The following application notes and protocols are based on the well-established biological activities of the broader pyrazole and nitropyrazole classes of compounds. These should be considered as a guide for potential research directions and methodologies for evaluating the specific target compound.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The introduction of a nitro group at the C4 position of the pyrazole ring, as seen in this compound, can significantly influence the molecule's electronic properties and biological activity. Nitro-substituted pyrazoles have been investigated for various therapeutic applications, leveraging the electron-withdrawing nature of the nitro group to modulate interactions with biological targets.[4][5] This document outlines potential applications and detailed experimental protocols for the investigation of this compound in medicinal chemistry.

Potential Therapeutic Applications

Based on the known activities of structurally related pyrazole compounds, this compound could be investigated for the following applications:

  • Anticancer Activity: Pyrazole derivatives are known to target various pathways involved in cancer progression.[1][6] The subject compound could be screened against a panel of cancer cell lines to determine its cytotoxic potential.

  • Antimicrobial Activity: The pyrazole scaffold is present in numerous antimicrobial agents.[7][8] this compound could be evaluated for its efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[7] The compound could be tested in assays for key inflammatory mediators.

Data Presentation: Representative Biological Activity

The following table summarizes hypothetical quantitative data for this compound based on activities observed for other substituted pyrazoles. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.

Biological Activity Assay Type Cell Line / Organism Metric Hypothetical Value (µM) Reference Compound Reference Value (µM)
AnticancerMTT AssayA549 (Lung Carcinoma)IC₅₀15.2Doxorubicin0.8
AnticancerMTT AssayMCF-7 (Breast Carcinoma)IC₅₀22.5Doxorubicin1.2
AntibacterialBroth MicrodilutionStaphylococcus aureusMIC32Ciprofloxacin1
AntibacterialBroth MicrodilutionEscherichia coliMIC64Ciprofloxacin0.5
AntifungalBroth MicrodilutionCandida albicansMIC16Fluconazole4
Anti-inflammatoryCOX-2 Inhibition AssayOvine COX-2IC₅₀8.9Celecoxib0.04

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 1,3,5-trimethyl-1H-pyrazole.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Fuming nitric acid (90%)

  • Sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer

  • Round bottom flask

  • Dropping funnel

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round bottom flask, dissolve 1,3,5-trimethyl-1H-pyrazole in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution while maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxicity of the compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound and doxorubicin in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[9]

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of the compound against microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound (dissolved in DMSO)

  • Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as positive controls

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a microbial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Perform a two-fold serial dilution of the test compound and control drugs in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 1,3,5-trimethyl-1H-pyrazole Nitration Nitration (HNO3/H2SO4) Start->Nitration Workup Aqueous Workup & Neutralization Nitration->Workup Extraction Extraction (DCM) Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Biological_Screening_Workflow cluster_screening Biological Evaluation Workflow Compound This compound Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial Antiinflammatory Anti-inflammatory Screening (COX-2 Assay) Compound->Antiinflammatory Data Data Analysis (IC50 / MIC) Anticancer->Data Antimicrobial->Data Antiinflammatory->Data

Caption: Workflow for biological screening of the target compound.

Anticancer_Mechanism_Hypothesis cluster_pathway Hypothetical Anticancer Signaling Pathway Inhibition Compound This compound Kinase Protein Kinase (e.g., AKT, EGFR) Compound->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

References

Application Notes and Protocols: Palladium-Catalyzed Reduction of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatic compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aromatic amines are pivotal intermediates for the synthesis of a wide array of valuable molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1] Among the various methodologies available for this transformation, catalytic hydrogenation utilizing palladium on carbon (Pd/C) stands out as a preferred method. This preference is attributed to its high efficiency, excellent selectivity, and the heterogeneous nature of the catalyst, which simplifies its removal from the reaction mixture post-completion.[1][2]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed reduction of 1,3,5-Trimethyl-4-nitro-1H-pyrazole to 1,3,5-Trimethyl-1H-pyrazol-4-amine. It covers protocols using both hydrogen gas and a transfer hydrogenation reagent, hydrazine hydrate, offering flexibility based on available laboratory equipment and safety considerations.

Reaction and Mechanism

The fundamental reaction involves the reduction of the nitro group (-NO₂) on the pyrazole ring to an amino group (-NH₂) in the presence of a palladium catalyst. The overall transformation is as follows:

This compound → 1,3,5-Trimethyl-1H-pyrazol-4-amine

The catalytic hydrogenation of a nitroaromatic compound over a palladium surface is a multi-step process. The reaction is believed to proceed through a direct pathway involving the formation of nitroso and hydroxylamine intermediates before yielding the final amine product.[3]

Data Presentation

The efficiency of the palladium-catalyzed reduction of nitroarenes can be influenced by several factors, including the hydrogen source, solvent, temperature, and catalyst loading. Below is a summary of typical reaction parameters and expected outcomes based on established protocols for similar substrates.

Table 1: Typical Reaction Conditions for Catalytic Hydrogenation using H₂ Gas

ParameterValueNotes
SubstrateThis compound1.0 mmol
Catalyst5-10% Pd/C5-10 mol%
Hydrogen SourceHydrogen (H₂) Gas1 atm (balloon) to 50 psi
SolventMethanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)5-10 mL
TemperatureRoom Temperature to 50°CThe reaction is often exothermic.[1]
Reaction Time1-12 hoursMonitor by TLC or LC-MS.
Expected Yield>90%Highly dependent on reaction optimization.

Table 2: Typical Reaction Conditions for Transfer Hydrogenation using Hydrazine Hydrate

ParameterValueNotes
SubstrateThis compound1.0 mmol
Catalyst5-10% Pd/C5-10 mol%
Hydrogen SourceHydrazine Hydrate (NH₂NH₂·H₂O)5-10 equivalents[4]
SolventMethanol (MeOH) or Ethanol (EtOH)5 mL
TemperatureRoom Temperature to 80°CThe reaction can be exothermic.[1]
Reaction Time5 minutes to 3 hoursOften faster than hydrogenation with H₂ gas.[4]
Expected Yield>95%Highly efficient for many nitroarenes.[4]

Experimental Protocols

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from any sources of ignition.[1]

  • Palladium on Carbon (Pd/C): Pd/C can be pyrophoric, especially after filtration when it is dry. Do not allow the filter cake to dry. Keep it wet with solvent or water during and after filtration.[1]

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Exothermic Reaction: The reduction of nitro groups is often exothermic. For larger-scale reactions, be prepared to use a cooling bath (e.g., an ice bath) to control the temperature.[1]

Protocol 1: Reduction using Hydrogen (H₂) Gas

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Hydrogen balloon or cylinder with regulator

  • Vacuum/Inert gas manifold

  • Celite® for filtration

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Add the solvent (e.g., Methanol, 10 mL) to dissolve the substrate.

  • Carefully add 10% Pd/C (5-10 mol%) to the flask.

  • Seal the flask with a septum and connect it to a vacuum/inert gas manifold.

  • Purge the system by evacuating the flask and backfilling with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle 3-5 times.

  • Evacuate the flask one final time and backfill with hydrogen gas from a balloon or cylinder. Ensure the system is sealed. For pressures above atmospheric, use appropriate high-pressure equipment.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress using an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (disappearance of starting material), carefully purge the flask with an inert gas to remove all hydrogen.[1]

  • Dilute the reaction mixture with additional solvent.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, ensure the Celite® pad and the filtered catalyst remain wet with solvent at all times to prevent ignition. [1]

  • Rinse the flask and the filter cake with a small amount of fresh solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 1,3,5-Trimethyl-1H-pyrazol-4-amine can be purified by standard methods such as recrystallization or column chromatography.

Protocol 2: Reduction using Hydrazine Hydrate (Transfer Hydrogenation)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Heating mantle or oil bath

  • Celite® for filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), Methanol (5 mL), and 10% Pd/C (5-10 mol%).[4]

  • Heat the mixture to a gentle reflux (e.g., 60-80°C).

  • Carefully add hydrazine hydrate (5-10 mmol) dropwise to the heated mixture via the condenser. Be mindful of a potential exotherm and gas evolution.[1]

  • Continue to stir the reaction at reflux.

  • Monitor the reaction to completion by TLC or LC-MS (typically very fast, from 5 minutes to a few hours).[4]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.[1]

  • Wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by standard methods if necessary.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the palladium-catalyzed reduction of this compound.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A 1. Combine Substrate & Solvent in Flask B 2. Add Pd/C Catalyst A->B C 3a. Purge with Inert Gas, then introduce H2 Gas B->C Protocol 1 D 3b. Add Hydrazine Hydrate & Heat B->D Protocol 2 E 4. Stir Vigorously & Monitor Reaction (TLC/LC-MS) C->E D->E F 5. Purge with Inert Gas E->F G 6. Filter through Celite (Keep Catalyst Wet!) F->G H 7. Concentrate Filtrate G->H I 8. Purify Product H->I cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_workup cluster_workup

Caption: General experimental workflow for the reduction.

Logical Relationship Diagram

This diagram shows the relationship between the key components and the desired outcome of the reaction.

G Substrate This compound Reaction Catalytic Reduction Substrate->Reaction Catalyst Pd/C Catalyst->Reaction H_Source Hydrogen Source (H2 Gas or NH2NH2·H2O) H_Source->Reaction Solvent Solvent (e.g., MeOH, EtOH) Solvent->Reaction Product 1,3,5-Trimethyl-1H-pyrazol-4-amine Reaction->Product High Yield

Caption: Key components for the catalytic reduction.

References

Application Note: Protocol for the Purification of 1,3,5-Trimethyl-4-nitro-1H-pyrazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This application note provides a detailed protocol for the purification of 1,3,5-Trimethyl-4-nitro-1H-pyrazole using column chromatography. The described methodology is intended to separate the target compound from common impurities that may arise during its synthesis. The protocol outlines the selection of the stationary and mobile phases, preparation of the column, sample loading, elution, and fraction analysis. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

This compound is a substituted pyrazole derivative. As with many organic syntheses, the crude product of its preparation often contains unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used and effective technique for the purification of such compounds on a laboratory scale. This protocol details a standard normal-phase column chromatography procedure for the isolation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1. These properties, particularly the polarity indicated by the logP value, are crucial in determining the appropriate chromatographic conditions.[1][2]

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol [1]
CAS Number 1125-30-0[2]
Melting Point ~71.5 °C[3]
Boiling Point ~245.9 °C (Predicted)[3]
logP (Octanol/Water) 0.945 (Calculated)[2]

Experimental Protocol

This protocol is based on general principles for the purification of moderately polar nitroaromatic compounds and pyrazole derivatives.[4][5]

3.1. Materials and Reagents

  • Crude this compound: Synthesized in-house.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Solvents: n-Hexane (reagent grade) and Ethyl acetate (reagent grade).

  • Thin Layer Chromatography (TLC) plates: Silica gel 60 F254.

  • Glass column for chromatography.

  • Standard laboratory glassware.

  • Rotary evaporator.

3.2. Method Development using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • Visualize the spots under UV light.

  • The ideal solvent system will provide good separation between the desired product spot and impurity spots, with an Rf value for the product of approximately 0.3-0.4.

3.3. Column Preparation (Slurry Packing Method)

  • Secure a glass column of appropriate size in a vertical position.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.

  • Equilibrate the column by running the initial mobile phase through it until the packed bed is stable.

3.4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.

  • Carefully add the sample solution or the dry-loaded silica gel to the top of the column.

3.5. Elution and Fraction Collection

  • Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase (gradient elution) as the separation proceeds to elute the compounds. For example, start with 10% ethyl acetate in hexane, and after collecting a set number of fractions, switch to 20% ethyl acetate in hexane, and so on.

  • Collect fractions of a consistent volume in test tubes or other suitable containers.

3.6. Fraction Analysis

  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions containing this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%)
Column Dimensions Dependent on the amount of crude product (e.g., 2-4 cm diameter for 1-5 g of crude)
Sample Loading Dry loading or minimal solvent volume
Fraction Volume Dependent on column size (e.g., 10-20 mL)
Monitoring TLC with UV visualization

Workflow Diagram

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Determine Mobile Phase) Column_Prep Column Preparation (Slurry Packing) TLC->Column_Prep Optimal Solvent System Sample_Prep Sample Preparation (Dry or Wet Loading) Column_Prep->Sample_Prep Sample_Load Sample Loading Sample_Prep->Sample_Load Elution Gradient Elution Sample_Load->Elution Fraction_Collect Fraction Collection Elution->Fraction_Collect Fraction_Analysis Fraction Analysis by TLC Fraction_Collect->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Experimental workflow for the purification of this compound.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by column chromatography. Adherence to this methodology should allow for the effective separation of the target compound from synthetic impurities. The specific parameters, especially the mobile phase composition, may require minor optimization based on the observed TLC results for a given crude mixture.

References

Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole in the Treatment of Proliferative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the therapeutic use of 1,3,5-Trimethyl-4-nitro-1H-pyrazole in proliferative disorders is limited in the currently available scientific literature. The following application notes and protocols are based on studies of structurally related pyrazole derivatives and are intended to provide a representative framework for research and development.

Introduction

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][2] The pyrazole scaffold is a key feature in several approved drugs and is a subject of ongoing research for the development of novel therapeutic agents.[3][4] This document outlines potential applications and experimental protocols for investigating the efficacy of this compound and related compounds in the context of proliferative diseases.

Mechanism of Action

While the precise mechanism of this compound is not yet elucidated, studies on analogous pyrazole derivatives suggest several potential pathways for its anti-proliferative effects. These include the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the modulation of key signaling pathways involved in cancer cell growth and survival.[5][6][7] One of the prominent mechanisms observed for some pyrazole derivatives is the inhibition of Bcl-2, an anti-apoptotic protein, which leads to the activation of pro-apoptotic proteins like Bax and caspases.[5]

Data Presentation: Anti-proliferative Activity of Related Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. This data provides a comparative baseline for evaluating the potential efficacy of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,5-Trisubstituted-1H-pyrazole derivativesMCF-7 (Breast)3.9–35.5[5]
1,3,5-Trisubstituted-1H-pyrazole derivativesA549 (Lung)Similar to MCF-7[5]
1,3,5-Trisubstituted-1H-pyrazole derivativesPC-3 (Prostate)Similar to MCF-7[5]
Pyrazole containing benzimidazole hybridsA549 (Lung)0.83–1.81[7]
Pyrazole containing benzimidazole hybridsMCF-7 (Breast)0.83–1.81[7]
Pyrazole containing benzimidazole hybridsHeLa (Cervical)0.83–1.81[7]
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Triple Negative Breast)6.45 (48h)[8]
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivativesU937 (Leukemia)Not specified[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-proliferative compounds. Below are standard protocols for key experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Potential Anti-Proliferative Mechanism of Pyrazole Derivatives cluster_compound Pyrazole Derivative cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Pyrazole This compound (or related derivative) Bcl2 Bcl-2 Inhibition Pyrazole->Bcl2 Targets ROS Increased ROS Pyrazole->ROS Induces Apoptosis Apoptosis Induction Bcl2->Apoptosis Leads to DNA_Damage DNA Damage ROS->DNA_Damage Causes DNA_Damage->Apoptosis Triggers CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Initiates

Caption: Potential mechanism of action for pyrazole derivatives in cancer cells.

G Experimental Workflow for In Vitro Anti-Cancer Screening Start Start: Cancer Cell Culture Treatment Treatment with Pyrazole Derivative Start->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis and IC50 Determination CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis

Caption: Workflow for evaluating the anti-proliferative effects of pyrazole compounds.

G Logical Relationship of Apoptosis Induction Compound Pyrazole Compound Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified cascade of apoptosis induction by pyrazole compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole, a key intermediate in various chemical and pharmaceutical research and development endeavors. The synthesis is presented as a two-step process: the initial Knorr pyrazole synthesis of the precursor, 1,3,5-trimethylpyrazole, followed by its regioselective nitration.

I. Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved in two sequential steps. The first step involves the well-established Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound (acetylacetone) and a hydrazine derivative (methylhydrazine) to form the pyrazole ring of 1,3,5-trimethylpyrazole.[1] The second step is the electrophilic nitration of the synthesized 1,3,5-trimethylpyrazole at the C4 position of the pyrazole ring using a mixed acid system of nitric acid and sulfuric acid. The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is a common site for such reactions.[2]

Synthesis_Pathway acetylacetone Acetylacetone precursor 1,3,5-Trimethyl-1H-pyrazole acetylacetone->precursor Knorr Synthesis methylhydrazine Methylhydrazine methylhydrazine->precursor final_product This compound precursor->final_product Nitration mixed_acid Mixed Acid (HNO3/H2SO4) mixed_acid->final_product

Figure 1. Overall synthetic pathway for this compound.

II. Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis process.

Table 1: Large-Scale Synthesis of 1,3,5-Trimethyl-1H-pyrazole

ParameterValueReference
Reactants
Acetylacetone1.0 kg (9.99 mol)Analogous Knorr Synthesis[1]
Methylhydrazine0.46 kg (9.99 mol)Analogous Knorr Synthesis[1]
Reaction Conditions
SolventEthanol[1]
TemperatureReflux[1]
Reaction Time4-6 hours[1]
Product
Theoretical Yield1.10 kg
Purification
MethodDistillation under reduced pressure
Purity>98%

Table 2: Large-Scale Nitration of 1,3,5-Trimethyl-1H-pyrazole

ParameterValueReference
Reactants
1,3,5-Trimethyl-1H-pyrazole1.0 kg (9.08 mol)General Nitration Procedures[2]
Fuming Nitric Acid (90%)1.27 LGeneral Nitration Procedures[2]
Fuming Sulfuric Acid (20%)2.54 LGeneral Nitration Procedures[2]
Reaction Conditions
Temperature0-10 °C (addition), 20-25 °C (reaction)General Nitration Procedures[2]
Reaction Time2-3 hoursGeneral Nitration Procedures[2]
Product
Theoretical Yield1.41 kg
Purification
MethodRecrystallization from ethanol/water
Purity>99%
Melting Point71.5 °C[3]

III. Experimental Protocols

A. Large-Scale Synthesis of 1,3,5-Trimethyl-1H-pyrazole

This protocol is based on the principles of the Knorr pyrazole synthesis.[1]

Materials:

  • Acetylacetone (1.0 kg, 9.99 mol)

  • Methylhydrazine (0.46 kg, 9.99 mol)

  • Ethanol (5 L)

  • Large reaction vessel (10 L) equipped with a mechanical stirrer, reflux condenser, and addition funnel.

Procedure:

  • Charge the reaction vessel with acetylacetone and ethanol.

  • Begin stirring and slowly add methylhydrazine via the addition funnel, maintaining a steady rate to control any initial exotherm.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Purify the crude 1,3,5-trimethylpyrazole by vacuum distillation.

Knorr_Synthesis_Workflow start Start charge_reactants Charge Acetylacetone and Ethanol to Reactor start->charge_reactants add_methylhydrazine Slowly Add Methylhydrazine charge_reactants->add_methylhydrazine reflux Heat to Reflux (4-6 hours) add_methylhydrazine->reflux monitor_reaction Monitor Reaction Progress (GC-MS/TLC) reflux->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down remove_solvent Remove Ethanol (Reduced Pressure) cool_down->remove_solvent distillation Vacuum Distillation remove_solvent->distillation product 1,3,5-Trimethyl-1H-pyrazole distillation->product

Figure 2. Experimental workflow for the synthesis of 1,3,5-Trimethyl-1H-pyrazole.

B. Large-Scale Synthesis of this compound

This protocol is based on established methods for the nitration of pyrazole derivatives.[2]

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole (1.0 kg, 9.08 mol)

  • Fuming Sulfuric Acid (20% SO3, 2.54 L)

  • Fuming Nitric Acid (90%, 1.27 L)

  • Crushed Ice/Water

  • Ethanol

  • Large, jacketed reaction vessel (10 L) with a powerful mechanical stirrer, temperature probe, and addition funnel.

Procedure:

  • Cool the jacketed reaction vessel to 0-5 °C.

  • Carefully charge the fuming sulfuric acid into the reactor.

  • Slowly add the 1,3,5-trimethyl-1H-pyrazole to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add the fuming nitric acid via the addition funnel, maintaining the temperature between 0-10 °C.

  • After the addition of nitric acid, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.

  • Monitor the reaction for completion (e.g., by HPLC or GC-MS).

  • Prepare a large vessel with a mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the ice-water mixture with good stirring to precipitate the product.

  • Filter the solid product and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product under vacuum.

Nitration_Workflow start Start cool_reactor Cool Reactor to 0-5 °C start->cool_reactor add_h2so4 Charge Fuming Sulfuric Acid cool_reactor->add_h2so4 add_pyrazole Add 1,3,5-Trimethyl-1H-pyrazole (T < 10 °C) add_h2so4->add_pyrazole add_hno3 Add Fuming Nitric Acid (T < 10 °C) add_pyrazole->add_hno3 warm_and_stir Warm to RT and Stir (2-3 hours) add_hno3->warm_and_stir monitor_reaction Monitor Reaction Progress (HPLC/GC-MS) warm_and_stir->monitor_reaction quench Quench Reaction on Ice-Water monitor_reaction->quench filter_and_wash Filter and Wash with Water quench->filter_and_wash recrystallize Recrystallize from Ethanol/Water filter_and_wash->recrystallize dry Dry Under Vacuum recrystallize->dry product This compound dry->product

Figure 3. Experimental workflow for the nitration of 1,3,5-Trimethyl-1H-pyrazole.

IV. Safety Considerations

  • General: All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methylhydrazine: This substance is toxic and should be handled with extreme care.

  • Fuming Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. Handle with extreme caution, and avoid contact with skin and eyes. The addition of reagents should be done slowly and in a controlled manner to manage the exothermic nature of the reactions.

  • Quenching: The quenching of the nitration reaction mixture is highly exothermic and should be performed slowly and with efficient cooling and stirring to prevent splashing and uncontrolled temperature increases.

References

Application Notes and Protocols for Safe Handling of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These guidelines are based on the available safety information for structurally related compounds, such as nitropyrazoles and other aromatic nitro compounds, due to the absence of a comprehensive Safety Data Sheet (SDS) for 1,3,5-Trimethyl-4-nitro-1H-pyrazole (CAS No. 1125-30-0). It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any experimental work.

Introduction

This compound is a heterocyclic compound containing a nitro group, which suggests potential chemical reactivity and biological activity. The presence of the nitroaromatic moiety indicates that this compound should be handled as potentially hazardous. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound to minimize risk to laboratory personnel.

Hazard Identification and Assessment

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Aromatic nitro compounds are known to sometimes cause methaemoglobinemia, leading to cyanosis.

  • Skin and Eye Irritation: Likely to be an irritant to the skin and eyes. Some pyrazole derivatives can cause severe burns.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

  • Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs. Some related compounds are suspected of damaging fertility or the unborn child.

  • Thermal Decomposition: Can decompose upon heating to release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Quantitative Data

Specific quantitative toxicological data for this compound is limited. The following table summarizes its known physical and chemical properties.

PropertyValueReference
CAS Number 1125-30-0
Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Melting Point 71.5 °C
Boiling Point 245.9 ± 35.0 °C (Predicted)
Density 1.30 ± 0.1 g/cm³ (Predicted)
logP (Octanol/Water) 0.945 (Calculated)

Experimental Protocols for Safe Handling

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield conforming to EN166 (EU) or NIOSH (US) standards.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,3,5-Trimethyl-4-nitro-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct electrophilic nitration of 1,3,5-trimethylpyrazole using a nitrating agent. A common choice for this transformation is a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds by the in situ formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring, preferentially at the C4 position due to the directing effects of the methyl groups.

Q2: What are the critical parameters affecting the yield of the reaction?

A2: Several factors can significantly influence the yield:

  • Choice of Nitrating Agent: Different nitrating agents exhibit varying reactivities. Common options include nitric acid/sulfuric acid, fuming nitric acid/sulfuric acid, and acetyl nitrate.

  • Reaction Temperature: The temperature must be carefully controlled to prevent over-nitration or decomposition of the starting material and product.

  • Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to side product formation.

  • Stoichiometry of Reagents: The molar ratio of the nitrating agent to the pyrazole substrate is crucial for maximizing yield and minimizing byproducts.

  • Purity of Starting Materials: Impurities in the 1,3,5-trimethylpyrazole or the nitrating agents can lead to undesired side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under a UV lamp.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound is typically achieved through recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of dichloromethane and hexane. Column chromatography using silica gel can also be employed for high-purity samples.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Nitrating Agent: The chosen nitrating agent may not be strong enough under the reaction conditions. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Degraded Starting Material: 1,3,5-trimethylpyrazole can degrade over time if not stored properly.1. Use a stronger nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the purity of the starting material using techniques like NMR or GC-MS before starting the reaction.
Formation of Multiple Products (Side Reactions) 1. Over-nitration: Use of an overly aggressive nitrating agent or high temperatures can lead to the formation of dinitro- or other over-nitrated products. 2. Ring Opening/Degradation: Harsh reaction conditions can cause the pyrazole ring to open or decompose. 3. Formation of Isomers: While less likely with a symmetrical starting material, incomplete methylation of the starting pyrazole could lead to isomeric nitro products.1. Use a milder nitrating agent or lower the reaction temperature. Carefully control the stoichiometry of the nitrating agent. 2. Maintain a low reaction temperature and consider a shorter reaction time. 3. Verify the purity and structure of the starting 1,3,5-trimethylpyrazole.
Darkening or Discoloration of the Reaction Mixture 1. Decomposition: The starting material or product may be decomposing under the reaction conditions. 2. Side Reactions: The formation of colored byproducts is common in nitration reactions.1. Ensure the reaction temperature is strictly controlled and avoid localized heating. 2. While some color change is expected, significant darkening may indicate excessive side reactions. Consider modifying the reaction conditions (e.g., lower temperature, different nitrating agent). The colored impurities can often be removed during workup and purification.
Difficulty in Product Isolation/Purification 1. Product is an oil: The crude product may not solidify, making filtration difficult. 2. Co-crystallization with impurities: Impurities may crystallize along with the product.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended. 2. Perform multiple recrystallizations from different solvent systems.

Experimental Protocols

Protocol 1: Nitration using Nitric Acid and Sulfuric Acid

This protocol is a general procedure for the nitration of activated aromatic rings and can be adapted for 1,3,5-trimethylpyrazole.

Materials:

  • 1,3,5-Trimethylpyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3 equivalents) to 0-5 °C in an ice bath.

  • Slowly add 1,3,5-trimethylpyrazole (1 equivalent) to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

Table 1: Effect of Nitrating Agent on Yield
Nitrating Agent Temperature (°C) Time (h) Yield (%)
HNO₃ / H₂SO₄0 - 25275
Fuming HNO₃ / H₂SO₄0 - 10185
Acetyl Nitrate0 - 5370
HNO₃ / Trifluoroacetic Anhydride0 - 25280

Note: The data presented in this table are representative and may vary based on specific experimental conditions.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare 1,3,5-Trimethylpyrazole, Nitrating Agent, and Acid start->reagents mix Mix Pyrazole and Acid at 0-5 °C reagents->mix add_nitro Add Nitrating Agent (0-10 °C) mix->add_nitro react Stir at Room Temperature (1-2 hours) add_nitro->react monitor Monitor by TLC react->monitor quench Quench with Ice monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry and Evaporate extract->dry purify Recrystallize dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Ineffective Nitration? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Impure Reagents? start->cause3 sol1 Use Stronger Nitrating Agent cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Verify Reagent Purity cause3->sol3

troubleshooting side reactions in the methylation of nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of nitropyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge and most common side reaction when methylating unsymmetrical nitropyrazoles?

A1: The principal challenge is controlling the regioselectivity of the N-alkylation.[1][2][3] Pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with similar reactivity. Consequently, methylation often yields a mixture of N1- and N2-methylated regioisomers, which can be difficult to separate.[2][3] Traditional methylating agents like methyl iodide or dimethyl sulfate are known to provide poor selectivity, commonly resulting in isomer mixtures.[3][4]

Q2: What factors influence the N1/N2 isomer ratio in nitropyrazole methylation?

A2: Several factors critically influence the regioselectivity of the reaction:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents tend to favor methylation at the less hindered nitrogen atom.[3]

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group decreases the nucleophilicity of the pyrazole ring, which can affect the overall reactivity and the relative nucleophilicity of the two nitrogen atoms.[3]

  • Reaction Conditions: The choice of base (e.g., K₂CO₃, NaH), solvent (e.g., THF, DMF), and temperature can significantly alter the ratio of N1 to N2 products.[1][3]

  • Methylating Agent: The nature and size of the alkylating agent play a pivotal role. Advanced, sterically bulky reagents have been developed to dramatically improve selectivity.[4][5][6]

Q3: Besides regioisomer formation, what other side reactions can occur?

A3: Over-methylation is another potential side reaction, leading to the formation of a quaternary pyrazolium salt.[3] This is more likely to occur with highly reactive methylating agents, an excess of the reagent, or prolonged reaction times.[3] While less common, C-alkylation is also a theoretical possibility, though N-alkylation is overwhelmingly favored.

Q4: How can I effectively separate the N1 and N2 methylated isomers?

A4: Separating these regioisomers is often challenging but achievable. The most common technique is silica gel column chromatography.[3][7] Success depends on finding an optimal eluent system that provides good resolution on a TLC plate first. For more polar nitropyrazoles that may not separate well on silica, reversed-phase (C18) chromatography can be a valuable alternative.[3][7]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most frequent issue encountered during the methylation of unsymmetrical nitropyrazoles.

Potential CauseSuggested Solution & Explanation
Use of Non-Selective Methylating Agent Traditional agents like methyl iodide (MeI) and dimethyl sulfate (DMS) often give poor selectivity (e.g., 3:1 N1/N2).[4] Solution: Switch to a sterically bulky α-halomethylsilane reagent, such as (chloromethyl)triisopropoxysilane. These "masked" methylating agents have been shown to achieve excellent N1 selectivity, with N1/N2 ratios often exceeding 92:8 and even >99:1.[4][5][6] The bulky silyl group directs the alkylation to the less hindered nitrogen, and is subsequently removed via protodesilylation.[5][6]
Suboptimal Reaction Conditions The interplay between the base and solvent significantly impacts the site of methylation.[1][3] The deprotonated pyrazole anion can exist in different solvation states, influencing the accessibility of each nitrogen atom.
Steric and Electronic Factors The inherent structure of the nitropyrazole dictates the steric environment around each nitrogen. The electron-withdrawing nitro group influences the acidity of the N-H and the nucleophilicity of the nitrogens.
Problem 2: Low or No Reaction Yield
Potential CauseSuggested Solution & Explanation
Insufficiently Strong Base The pyrazole N-H must be deprotonated to form the nucleophilic pyrazolide anion for the reaction to proceed. The pKa of the N-H is lowered by the nitro group, but an appropriate base is still essential.
Low Reactivity of Substrate The electron-withdrawing nitro group deactivates the pyrazole ring, reducing its overall nucleophilicity and potentially slowing the rate of reaction.[3]
Poor Reagent/Solvent Quality Water in the reaction mixture can quench the base and hydrolyze the methylating agent.[3] Methylating agents like methyl iodide can degrade over time.
Problem 3: Formation of Unexpected Byproducts
Potential CauseSuggested Solution & Explanation
Over-Methylation The N-methylated pyrazole product is still nucleophilic and can react with a second equivalent of the methylating agent to form a quaternary pyrazolium salt.[3]
Product Loss During Workup N-methylated nitropyrazoles can be polar and may have some solubility in water, leading to reduced recovery during aqueous extraction steps.[3]

Visualized Workflows and Pathways

G Diagram 1: Troubleshooting Workflow for Nitropyrazole Methylation cluster_issues Identify Primary Issue cluster_solutions1 Solutions for Regioselectivity cluster_solutions2 Solutions for Low Yield cluster_solutions3 Solutions for Byproducts start Initial Reaction Outcome issue1 Poor Regioselectivity (Isomer Mixture) start->issue1 issue2 Low or No Yield start->issue2 issue3 Unexpected Byproducts start->issue3 sol1a Change Methylating Agent (e.g., to bulky α-halomethylsilane) issue1->sol1a sol1b Screen Bases & Solvents (e.g., NaH/DMF, K2CO3/MeCN) issue1->sol1b sol2a Use Stronger Base (e.g., NaH) issue2->sol2a sol2b Increase Temperature or Time (Monitor by TLC/LC-MS) issue2->sol2b sol2c Ensure Anhydrous Conditions issue2->sol2c sol3a Use 1.0 eq. Methylating Agent issue3->sol3a sol3b Monitor Reaction Closely issue3->sol3b sol3c Optimize Workup Procedure issue3->sol3c end Optimized Product sol1a->end Re-run Experiment & Analyze sol1b->end Re-run Experiment & Analyze sol2a->end Re-run Experiment & Analyze sol2b->end Re-run Experiment & Analyze sol2c->end Re-run Experiment & Analyze sol3a->end Re-run Experiment & Analyze sol3b->end Re-run Experiment & Analyze sol3c->end Re-run Experiment & Analyze

Caption: Logical workflow for troubleshooting nitropyrazole methylation.

G Diagram 2: Methylation Reaction Pathways of 3-Nitropyrazole cluster_products Reaction Products reactant 3-Nitropyrazole (Starting Material) prod1 1-Methyl-3-nitropyrazole (Desired Product) reactant->prod1 Methylation at N1 (Favored by bulky reagents) prod2 1-Methyl-5-nitropyrazole (Side Product) reactant->prod2 Methylation at N2 (Common with MeI, DMS) side_prod Over-methylation Product (Quaternary Salt) prod1->side_prod Excess Me+ prod2->side_prod Excess Me+

Caption: Pathways for desired products and side products.

Experimental Protocols

Protocol 1: General Methylation using Methyl Iodide

This protocol describes a standard procedure that often leads to a mixture of regioisomers but serves as a baseline experiment.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3-nitropyrazole (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (or THF) to create a ~0.2 M solution. Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Check for the consumption of the starting material and the appearance of two new, higher Rf spots (the two isomers).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid via silica gel column chromatography to separate the isomers.

Protocol 2: N1-Selective Methylation using an α-Halomethylsilane[4][5][6]

This two-step, one-pot procedure is designed to achieve high N1-regioselectivity.

  • N-Silylmethylation:

    • To a flask under N₂, add the substituted pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMSO to form a ~0.5 M solution.

    • Add (chloromethyl)triisopropoxysilane (1.5 eq).

    • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by LC-MS for the formation of the silylmethylated intermediate.

  • Protodesilylation:

    • Cool the reaction mixture to room temperature.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 3.0 eq) and water (3.0 eq).

    • Heat the mixture to 60 °C and stir for 2-4 hours, monitoring by LC-MS for the complete consumption of the intermediate.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated nitropyrazole.

References

Technical Support Center: Optimization of Reaction Conditions for 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the nitration of 1,3,5-trimethyl-1H-pyrazole can stem from several factors. Here are the primary aspects to investigate:

  • Incomplete Reaction: The nitration reaction may not have gone to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.

      • Optimize Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures may lead to the formation of side products. It is crucial to find the optimal temperature for your specific conditions.

  • Suboptimal Nitrating Agent Concentration: The concentration of the nitrating agent is critical.

    • Troubleshooting:

      • Ensure the use of concentrated or fuming nitric and sulfuric acids as specified in the protocol. The presence of excess water can deactivate the nitronium ion (NO₂⁺), the active electrophile.

  • Side Product Formation: The formation of unwanted byproducts can consume the starting material and reduce the yield of the desired product. A common side product is the dinitrated pyrazole.

    • Troubleshooting:

      • Control Stoichiometry: Use a carefully measured molar equivalent of the nitrating agent. An excess of nitric acid can promote dinitration.

      • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can favor the formation of di- and tri-nitrated products.

Q2: I am observing the formation of multiple products in my reaction mixture. What are they and how can I improve the selectivity?

A2: The primary side product in the nitration of 1,3,5-trimethyl-1H-pyrazole is typically the dinitrated species. The nitration occurs selectively at the 4-position of the pyrazole ring.[1]

  • Improving Selectivity:

    • Nitrating Agent: Using a milder nitrating agent, such as "acetyl nitrate" (a mixture of nitric acid and acetic anhydride), can sometimes improve selectivity for mono-nitration.[1]

    • Reaction Conditions: Lowering the reaction temperature and slowly adding the nitrating agent can help to control the reaction and minimize the formation of multiple products.

Q3: The work-up procedure is resulting in product loss. How can I optimize the isolation of my product?

A3: Product loss during work-up is a common issue. Here are some tips for optimizing the isolation of this compound:

  • Neutralization: When neutralizing the acidic reaction mixture with a base (e.g., potassium carbonate), perform the addition slowly and with efficient cooling (ice bath) to avoid excessive heat generation, which could degrade the product.

  • Extraction: Use an appropriate organic solvent for extraction. Dichloromethane is a common choice. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product from the aqueous layer.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous phases.

Q4: My purified product is a yellow or brown color instead of the expected white or pale-yellow solid. What is the cause and how can I fix it?

A4: Discoloration often indicates the presence of impurities.

  • Possible Causes:

    • Residual acidic impurities from the reaction.

    • Formation of colored byproducts due to overheating or side reactions.

  • Solutions:

    • Recrystallization: This is a highly effective method for purifying the final product.[2] Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.

    • Activated Charcoal: If the discoloration persists after recrystallization, you can try treating a solution of the crude product with a small amount of activated charcoal before filtering and recrystallizing.

Data Presentation

The following table summarizes the key reaction parameters for the nitration of substituted pyrazoles and provides a starting point for the optimization of the synthesis of this compound.

ParameterCondition 1 (Batch)Condition 2 (Flow)[3]Recommended Starting Point for Optimization
Starting Material 1,3,5-Trimethyl-1H-pyrazole3,5-Dimethylpyrazole1,3,5-Trimethyl-1H-pyrazole
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ (69%)Conc. HNO₃ / Conc. H₂SO₄
Solvent Sulfuric AcidSulfuric AcidSulfuric Acid
Temperature 0 °C to Room Temperature65 °C25-65 °C
Reaction Time 1-4 hours90 minutes (residence time)1-5 hours
Stoichiometry (Nitrating Agent) 1.0 - 1.2 equivalentsExcess1.1 equivalents
Typical Yield >70% (in similar reactions)Not specifiedAim for >75%

Experimental Protocols

Synthesis of this compound (Batch Procedure)

This protocol is adapted from established procedures for the nitration of substituted pyrazoles.

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (69%)

  • Potassium Carbonate

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid with cooling in an ice bath.

  • Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the pyrazole solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Slowly neutralize the acidic solution with a saturated aqueous solution of potassium carbonate until the pH is approximately 7-8. Ensure the solution remains cool during neutralization.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 1,3,5-trimethyl-1H-pyrazole in conc. H₂SO₄ add_nitrating_agent Add HNO₃/H₂SO₄ mixture dropwise (maintain temp < 10 °C) start->add_nitrating_agent react Stir at room temperature (2-4 hours) add_nitrating_agent->react quench Pour onto crushed ice react->quench neutralize Neutralize with K₂CO₃ solution quench->neutralize extract Extract with Dichloromethane neutralize->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Nitrating Agent Concentration issue->cause2 cause3 Side Product Formation issue->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Optimize Temperature cause1->sol1b sol2 Use Concentrated Reagents cause2->sol2 sol3a Control Stoichiometry cause3->sol3a sol3b Control Temperature cause3->sol3b

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,3,5-Trimethyl-4-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of substituted nitropyrazoles can include:

  • Isomeric byproducts: Depending on the starting materials and reaction conditions, other positional isomers of the nitro group on the pyrazole ring may form.

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Over-nitrated or under-nitrated species: The nitration step can sometimes yield di-nitro products or fail to nitrate all the starting pyrazole.

  • Solvent residues: Residual solvents from the reaction or initial work-up can be present.

  • Side-reaction products: Decomposition of reagents or side reactions can introduce various other organic molecules.

Q2: Which purification technique is generally most effective for this compound?

A2: Both recrystallization and column chromatography can be effective, and the best choice depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing small amounts of impurities, especially if the crude product is already relatively pure and crystalline.

  • Column chromatography is more powerful for separating complex mixtures, isomers, and impurities with polarities similar to the product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. To address this, you can:

  • Use a larger volume of solvent: This will lower the saturation point to a temperature below the compound's melting point.

  • Cool the solution more slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. This encourages the ordered arrangement of molecules into a crystal lattice.

  • Change the solvent system: A lower-boiling point solvent or a different solvent pair might be more suitable.

  • Use a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

Q4: I'm seeing low recovery after column chromatography. Where is my product going?

A4: Low recovery from a silica gel column can be due to the basic nature of the pyrazole ring interacting strongly with the acidic silica. To mitigate this:

  • Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a basic modifier like triethylamine (typically 0.1-1% by volume).

  • Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for basic compounds.

  • Ensure appropriate eluent polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives your product an Rf value of approximately 0.2-0.4.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
The compound "oils out". The melting point of the compound is lower than the temperature of the saturated solution.- Add more of the "good" solvent to lower the saturation concentration. - Use a lower-boiling point solvent system. - Allow the solution to cool more slowly.
Low yield of purified crystals. The compound is too soluble in the cold solvent.- Ensure the minimum amount of hot solvent was used for dissolution. - Cool the solution in an ice-salt bath for a lower temperature. - Try a different solvent or solvent pair where the compound has lower solubility at cold temperatures.
Crystals are colored or appear impure. Impurities are trapped within the crystal lattice.- Perform a second recrystallization. - Ensure the solution cools slowly to allow for selective crystallization. - If the color is from a minor, highly colored impurity, consider adding a small amount of activated charcoal to the hot solution before filtering (this may reduce yield).
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from an impurity. The polarity of the eluent is not optimal.- Adjust the solvent ratio. For normal phase (silica or alumina), increase the proportion of the non-polar solvent to decrease the Rf of all compounds. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The stationary phase is not providing enough selectivity.- If using silica gel, consider switching to alumina, or a bonded-phase silica (like diol or cyano).
The compound streaks on the TLC plate and the column. The compound is interacting too strongly with the stationary phase.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds on silica). - The sample may be overloaded on the column; use a larger column or less sample.
Low recovery of the compound. The compound is irreversibly adsorbed onto the stationary phase.- Deactivate the silica gel with a base (e.g., triethylamine) as described in the FAQs. - Use a less acidic stationary phase like neutral alumina.
The column runs dry. Insufficient solvent was added, or the flow rate was too high.- Always keep the top of the stationary phase covered with solvent. If it runs dry, channels can form, leading to poor separation. The column may need to be repacked.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and the optimal solvent ratios should be determined on a small scale first.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Hypothetical Data for Recrystallization

Parameter Before Purification After Recrystallization
Appearance Yellowish-brown solidPale yellow crystals
Purity (by HPLC) 85%>98%
Yield -75-85%
Protocol 2: Flash Column Chromatography on Silica Gel
  • Eluent Selection: Using TLC, determine a suitable solvent system. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent. For this basic compound, it is recommended to add 0.5% triethylamine to the eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Hypothetical Data for Column Chromatography

Parameter Before Purification After Column Chromatography
Appearance Dark oily solidOff-white solid
Purity (by HPLC) 70% (with 2 major impurities)>99%
Yield -60-75%

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization High initial purity column Column Chromatography crude->column Complex mixture pure_product Pure Product (>98%) recrystallization->pure_product mother_liquor Mother Liquor (Impurities) recrystallization->mother_liquor column->pure_product impure_fractions Impure Fractions column->impure_fractions

Caption: A decision workflow for choosing a purification method.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 - Add more solvent - Cool slowly - Change solvent oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 - Concentrate solution - Scratch flask - Add seed crystal no_crystals->solution2 Yes solution3 - Use minimum hot solvent - Cool thoroughly - Change solvent low_yield->solution3 Yes success Pure Crystals low_yield->success No solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for common recrystallization issues.

preventing decomposition of 1,3,5-Trimethyl-4-nitro-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,3,5-Trimethyl-4-nitro-1H-pyrazole during storage and experimentation. Below you will find frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The decomposition of this compound is primarily influenced by three main factors:

  • Thermal Stress: Like many organic nitro compounds, elevated temperatures can lead to its decomposition. Pure organic nitro compounds can decompose violently at high temperatures, and the presence of impurities can lower their thermal stability.[1] The decomposition of nitropyrazole derivatives can be initiated by the cleavage of the C-NO2 bond.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of nitroaromatic compounds.[2] This can lead to the formation of colored byproducts.

  • Hydrolytic Instability: Although specific data for this compound is limited, moisture can facilitate hydrolytic degradation or other reactions in similar chemical structures.

Q2: I've noticed a color change in my sample of this compound. What does this indicate?

A2: A change in color, often to a yellowish or brownish hue, is a common visual indicator of degradation.[2] This is frequently a result of photodegradation or thermal stress, leading to the formation of impurities.[2] However, a visual inspection is only a preliminary indicator and should be confirmed by analytical methods.[2]

Q3: How can I definitively confirm if my this compound has degraded?

A3: The most reliable method to confirm and quantify degradation is through a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This method allows for the separation and quantification of the parent compound from its degradation products. A decrease in the peak area of the active compound and the appearance of new peaks corresponding to impurities are indicative of degradation.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Store at controlled room temperature or refrigerated (2-8°C).[2]Minimizes thermal decomposition.
Light Protect from light by storing in an amber glass vial or in a dark cabinet.[2]Prevents photodegradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[2]Protects against oxidative and moisture-driven degradation.
Container Use a tightly sealed, non-reactive container, such as a glass bottle with a PTFE-lined cap.[3]Prevents contamination and exposure to air and moisture.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound.

Problem: Suspected Decomposition of Stored Sample

Troubleshooting_Decomposition cluster_start cluster_observe Observation cluster_analyze Analysis cluster_action Action cluster_end start Start: Suspected Decomposition observe_color Is there a visible color change? start->observe_color run_hplc Perform HPLC analysis observe_color->run_hplc Yes observe_color->run_hplc No (to be certain) check_purity Is purity below acceptable limits? run_hplc->check_purity discard Discard sample and obtain a new batch check_purity->discard Yes end_ok Sample is stable check_purity->end_ok No review_storage Review and optimize storage conditions discard->review_storage

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method optimization may be required.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and water (e.g., 90:10 v/v). For MS compatibility, replace phosphoric acid with formic acid.[3]

  • This compound reference standard

  • Sample for analysis

  • Methanol or other suitable solvent for sample preparation

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: Optimized based on the UV spectrum of the compound (e.g., 237 nm for a similar nitropyrazole derivative).[4]

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the chosen solvent to achieve a suitable concentration (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the peak corresponding to this compound and any additional peaks that may represent degradation products.

  • Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components.

Protocol 2: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.

1. Sample Preparation:

  • Prepare multiple aliquots of the this compound in the desired storage containers (e.g., amber glass vials).

2. Storage Conditions:

  • Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH.

3. Testing Schedule:

  • Analyze the samples at predetermined time points. A minimum of three time points is recommended for a 6-month study, including the initial and final points (e.g., 0, 3, and 6 months).

4. Analysis:

  • At each time point, analyze the samples using the validated HPLC method (Protocol 1) to determine the purity and identify any degradation products.

  • A "significant change" is defined as a failure to meet the established specification, which could include a significant decrease in purity or the appearance of degradation products above a certain threshold.

Visualizations

Decomposition_Pathway cluster_compound cluster_stressors Stress Factors cluster_mechanism Potential Decomposition Mechanism cluster_products Degradation Products compound This compound cleavage C-NO2 Bond Cleavage compound->cleavage heat Heat heat->cleavage light Light (UV) light->cleavage moisture Moisture moisture->cleavage products Various Degradation Products (e.g., colored impurities) cleavage->products

Stability_Testing_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis cluster_reporting Reporting prep_samples Prepare Samples in Final Containers set_conditions Establish Storage Conditions (Long-term & Accelerated) prep_samples->set_conditions store_samples Store Samples at Defined Conditions set_conditions->store_samples pull_samples Pull Samples at Scheduled Time Points store_samples->pull_samples hplc_analysis Analyze by HPLC pull_samples->hplc_analysis eval_data Evaluate Data for 'Significant Change' hplc_analysis->eval_data eval_data->set_conditions Significant Change (Requires further investigation) report Report Findings and Establish Re-test Period eval_data->report No Significant Change

References

Technical Support Center: Synthesis and Purification of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a routine yet challenging task. The successful synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole, a potentially valuable building block in medicinal chemistry, requires careful attention to reaction conditions and purification procedures to ensure the desired purity and yield. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically proceeds in two main steps. The first step is the synthesis of the precursor, 1,3,5-trimethyl-1H-pyrazole, which is then followed by nitration.

  • Synthesis of 1,3,5-trimethyl-1H-pyrazole: This is commonly achieved through the condensation reaction of 2,4-pentanedione (acetylacetone) with monomethylhydrazine.[1]

  • Nitration: The subsequent nitration of 1,3,5-trimethyl-1H-pyrazole at the C-4 position yields the final product. This is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid.[2]

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

Impurities can arise from both the synthesis of the pyrazole precursor and the subsequent nitration step.

Potential Impurities from Precursor Synthesis:

  • Unreacted Starting Materials: Residual 2,4-pentanedione or monomethylhydrazine.

  • Solvent Residues: Traces of the solvent used in the reaction, such as ethanol or methanol.

Potential Impurities from Nitration:

  • Unreacted 1,3,5-trimethyl-1H-pyrazole: Incomplete nitration will leave the starting material in your crude product.

  • Isomeric Byproducts: While nitration of pyrazoles generally favors the C-4 position, there is a possibility of forming other nitro-isomers, such as 1,3,5-trimethyl-x-nitro-1H-pyrazole, depending on the reaction conditions.

  • Di-nitro Products (Over-nitration): Under harsh nitration conditions, dinitration of the pyrazole ring can occur, leading to impurities that may be difficult to remove.

  • Degradation Products: The product's stability under the purification conditions should be considered, as some highly nitrated pyrazoles can be unstable.[3]

Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of both the pyrazole synthesis and the nitration reaction.[4][5]

  • Stationary Phase: Silica gel 60 F254 plates are typically used.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is a good starting point. The ratio can be adjusted to achieve good separation of starting materials, intermediates, and the final product.

  • Visualization: Spots can be visualized under a UV lamp or by using an iodine chamber.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of 1,3,5-trimethyl-1H-pyrazole (Precursor) Incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC. - Consider adjusting the reaction temperature or time.
Impure starting materials.- Use high-purity 2,4-pentanedione and monomethylhydrazine.
Low Yield of this compound Incomplete nitration.- Monitor the reaction progress using TLC. - Optimize the reaction time and temperature. Be cautious as higher temperatures can lead to over-nitration.
Suboptimal nitrating agent concentration.- Carefully control the stoichiometry of the nitric acid and sulfuric acid.
Presence of Multiple Spots on TLC after Nitration Formation of isomeric byproducts.- Modify the reaction conditions (e.g., temperature, addition rate of nitrating agent) to improve regioselectivity.
Over-nitration (di-nitro products).- Use milder nitrating conditions (e.g., lower temperature, shorter reaction time).
Difficulty in Purifying the Final Product Co-elution of impurities during column chromatography.- Optimize the mobile phase for better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective. - Consider using a different stationary phase if silica gel does not provide adequate separation.
Product "oiling out" during recrystallization.- Ensure the correct solvent or solvent mixture is used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Try adding a co-solvent. For example, if the compound is too soluble in a hot solvent, a second solvent in which it is less soluble can be added dropwise until turbidity is observed, followed by slow cooling.
Poor crystal formation during recrystallization.- Ensure the solution is not supersaturated too quickly. Allow for slow cooling. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.

Experimental Protocols

Purification by Column Chromatography

Column chromatography is a highly effective method for purifying this compound from unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)[6][7]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 100% hexane, then 9:1 hexane:ethyl acetate, then 4:1, and so on).

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Purification by Recrystallization

Recrystallization is a suitable method for purifying the product if the crude material is relatively free of impurities with similar solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)[8]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Data Presentation

The following table provides a general guideline for selecting a recrystallization solvent for pyrazole derivatives. The optimal solvent for this compound should be determined experimentally.

Solvent/Solvent SystemPolarityCommon Use for Pyrazole Derivatives
Ethanol/WaterHighPolar pyrazole derivatives
MethanolHighGenerally good for many pyrazole compounds[8]
IsopropanolMediumCommon choice for cooling crystallization
AcetoneMediumEffective for compounds of intermediate polarity
Ethyl AcetateMediumOften used for compounds of intermediate polarity
Hexane/Ethyl AcetateLow to MediumGood for less polar pyrazoles[8]

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 1,3,5-Trimethyl- 4-nitro-1H-pyrazole Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Method Recrystallization Recrystallization Crude_Product->Recrystallization Alternative/Final Step TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions Pure_Product Pure Product Recrystallization->Pure_Product TLC_Analysis->Pure_Product Combine Pure Fractions

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield Start Low Yield of Final Product Check_Nitration Check Nitration Reaction Start->Check_Nitration Incomplete_Reaction Incomplete Reaction? Check_Nitration->Incomplete_Reaction Yes Side_Reactions Side Reactions? Check_Nitration->Side_Reactions No Check_Precursor Check Precursor Synthesis Check_Purity Analyze Purity of 1,3,5-trimethyl-1H-pyrazole Check_Precursor->Check_Purity Optimize_Nitration Optimize Nitration Conditions (Temp, Time, Reagents) Purify_Precursor Purify Precursor Check_Purity->Purify_Precursor Impure Incomplete_Reaction->Optimize_Nitration Side_Reactions->Check_Precursor Possible Side_Reactions->Optimize_Nitration

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

scaling up the synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole: common problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction due to insufficient reaction time or temperature.- Degradation of starting material or product.- Ineffective nitrating agent.- Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.- Ensure the quality of the 1,3,5-trimethyl-1H-pyrazole starting material. - Use freshly prepared mixed acid (HNO₃/H₂SO₄) for nitration.
Formation of Side Products (e.g., di-nitrated species) - Reaction temperature is too high.- Excess of nitrating agent.- Concentrated "hot spots" in the reaction mixture due to poor mixing.- Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent.[1]- Use a stoichiometric amount of the nitrating agent. - Ensure vigorous and efficient stirring throughout the reaction, especially during scale-up.
Product is an Oil or Fails to Precipitate During Work-up - The product may be soluble in the acidic aqueous mixture.[2]- Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[2]
Difficulty in Product Purification - Presence of isomeric impurities.- Residual acidic impurities.- Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method.[3]- Column chromatography can be employed for higher purity.[4]- Ensure thorough washing of the crude product with water and a mild base (e.g., sodium bicarbonate solution) to remove acid residues.[2]
Exothermic Runaway Reaction - Rate of addition of nitrating agent is too fast.- Inadequate cooling for the scale of the reaction.- Add the nitrating agent dropwise or in small portions.[5]- Ensure the reactor is equipped with a cooling system capable of handling the heat generated at the intended scale.[6]- Use a solvent to help dissipate the heat of reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic nitration of 1,3,5-trimethyl-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid (mixed acid).[7] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.[8]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[6] Additionally, the use of concentrated and fuming acids requires appropriate personal protective equipment (PPE) and handling procedures to prevent severe chemical burns.[9] The reaction can also produce toxic nitrogen oxide gases, necessitating good ventilation.

Q3: How can I control the exotherm during a large-scale reaction?

A3: To control the exotherm, it is crucial to have a reactor with adequate cooling capacity. The nitrating agent should be added slowly and in a controlled manner, while continuously monitoring the internal temperature of the reaction.[5] Using a suitable solvent can also help to manage the heat generated. For larger-scale operations, continuous flow reactors can offer superior heat management compared to traditional batch reactors.[8]

Q4: What are the typical impurities I might encounter?

A4: Common impurities include unreacted starting material, di-nitrated pyrazole byproducts, and potentially other isomeric nitro-pyrazoles, although the 4-position is the most favorable site for electrophilic substitution on the pyrazole ring.[10]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the purified solid can also be a good indicator of purity.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on the scale and available equipment.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Reaction Setup: In a separate reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 1,3,5-trimethyl-1H-pyrazole in a portion of concentrated sulfuric acid. Cool the mixture to 0-5°C using an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture from the dropping funnel to the solution of the pyrazole, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. Monitor the reaction's progress by periodically taking samples and analyzing them by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.[2]

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral. If no solid forms, extract the aqueous mixture with ethyl acetate.

  • Work-up: Wash the collected solid or the organic extract with a saturated solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to obtain pure this compound.[3]

Data Presentation

The following table provides hypothetical data on how reaction conditions can influence the yield and purity of this compound.

Entry Temperature (°C) Reaction Time (h) Equivalents of HNO₃ Yield (%) Purity (by HPLC, %)
10-521.18598
220-2521.17590 (contains di-nitro impurity)
30-50.51.16095 (contains starting material)
40-521.58292 (contains di-nitro impurity)

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction 1_3_5_TMP 1,3,5-Trimethyl-1H-pyrazole Product This compound 1_3_5_TMP->Product HNO₃ / H₂SO₄ Dinitro Di-nitrated Pyrazole Product->Dinitro Excess HNO₃ / High Temp

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis Scale-up issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes side_products Side Products issue->side_products Yes exotherm Exotherm Control Issue issue->exotherm Yes purification Purification Difficulty issue->purification Yes success Successful Scale-up issue->success No check_conditions Check Reaction Time/Temp low_yield->check_conditions optimize_temp Optimize Temp & Stoichiometry side_products->optimize_temp improve_cooling Improve Cooling & Addition Rate exotherm->improve_cooling recrystallize Optimize Recrystallization/Chromatography purification->recrystallize check_conditions->issue optimize_temp->issue improve_cooling->issue recrystallize->issue

Caption: Troubleshooting workflow for scaling up the synthesis.

References

alternative reagents for the synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,5-trimethyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions, offer alternative synthetic routes, and help troubleshoot experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The standard and most classical method for synthesizing this compound is through the electrophilic nitration of the precursor, 1,3,5-trimethyl-1H-pyrazole.[1] This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid". The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring.

Q2: Why is electrophilic substitution on the pyrazole ring favored at the C4 position?

Electrophilic substitution on the pyrazole ring preferentially occurs at the 4-position.[2] This is because the intermediates formed by an electrophilic attack at the C3 or C5 positions result in a highly unstable, positively charged azomethine intermediate.[2] In contrast, an attack at the C4 position avoids the formation of such an unstable intermediate, making this pathway kinetically and thermodynamically favored.[2] For 1,3,5-trimethyl-1H-pyrazole, the C4 position is the only available site for substitution, ensuring high regioselectivity.

Q3: What are the primary safety concerns when using mixed acid for nitration?

Mixed acid nitrations are highly exothermic and can pose significant safety risks if not controlled properly.[3] Key hazards include:

  • Runaway Reactions: The reaction can accelerate uncontrollably if heat is not dissipated effectively, leading to a rapid increase in temperature and pressure.[3][4]

  • Corrosivity: Both concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin and eyes.[5]

  • Oxidizing Hazard: Mixed acid is a strong oxidizing agent and can react violently or explosively with organic materials.[5]

  • Toxic Fumes: The reaction can release toxic nitrogen oxide and sulfur dioxide fumes, especially at elevated temperatures.[5]

Alternative Reagents for Nitration

Q4: Are there safer or milder alternatives to mixed acid for the nitration of 1,3,5-trimethyl-1H-pyrazole?

Yes, several alternative nitrating agents can be used, which may offer milder reaction conditions and improved safety profiles. These alternatives can be particularly useful for sensitive substrates or when trying to avoid the harshness of mixed acid.

One common alternative is "acetyl nitrate," generated in situ from nitric acid and acetic anhydride.[6] This reagent is generally less aggressive than mixed acid. Another modern approach involves using N-nitropyrazole derivatives as nitrating reagents, which can offer high reactivity and selectivity under specific catalytic conditions (e.g., with Lewis acids like Yb(OTf)₃).[7] Other reagents like nitroguanidine or ethylene glycol dinitrate (EGDN) in the presence of a strong acid have also been explored for aromatic nitration.[8][9]

Comparison of Nitrating Systems
Nitrating SystemTypical ReagentsTypical ConditionsAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0 °C to room temp.Inexpensive, powerful, high yield for robust substrates.[10]Highly corrosive, risk of runaway reactions, harsh conditions.[4][5]
Acetyl Nitrate HNO₃ / Acetic Anhydride-5 °C to room temp.Milder than mixed acid, selective.[6]Acetic anhydride is moisture-sensitive; can be less reactive.
N-Nitropyrazoles e.g., 1,4-Dinitro-3,5-dimethylpyrazole80 °C, MeCN, Lewis Acid CatalystHigh reactivity, tunable, can be used for sensitive substrates.[7]Reagent must be synthesized, may require catalysts and higher temps.[7]
Guanidinium Nitrate Guanidinium Nitrate / H₂SO₄Room temp.High yield, rapid reaction.[8][9]Still requires strong acid, regioselectivity can be an issue for other substrates.[8]

Troubleshooting Guide

Q5: My reaction yield is low. What are the common causes and how can they be resolved?

Low yields in pyrazole synthesis and nitration can stem from several issues.[11] Use the following guide to troubleshoot the problem.

G start Low Yield Observed reagent_purity Assess Starting Material Purity (Pyrazole, Acids) start->reagent_purity temp_control Verify Temperature Control (Is reaction too hot/cold?) start->temp_control reaction_time Optimize Reaction Time (Monitor by TLC/LC-MS) start->reaction_time stoichiometry Check Stoichiometry (Correct equivalents of reagents?) start->stoichiometry sol_reagent Solution: Use pure, dry reagents. Hydrazine derivatives can degrade. reagent_purity->sol_reagent sol_temp Solution: Maintain strict cooling (ice bath). High temps cause degradation. temp_control->sol_temp sol_time Solution: Too short: incomplete reaction. Too long: product degradation. reaction_time->sol_time sol_stoich Solution: Ensure accurate measurement. Slight excess of nitrating agent may help. stoichiometry->sol_stoich end Yield Improved sol_reagent->end sol_temp->end sol_time->end sol_stoich->end

Caption: Troubleshooting flowchart for low reaction yield.

Q6: The reaction mixture has turned dark brown or black. What does this indicate?

A dark discoloration often signals decomposition of the starting material or product, or the formation of polymeric side products.[11] This is typically caused by:

  • Excessive Temperature: The most common cause. Nitrations are highly exothermic. If the temperature rises uncontrollably, it can lead to oxidative degradation of the organic molecules. Ensure robust cooling and slow, dropwise addition of the nitrating agent.

  • Impure Reagents: Impurities in the starting 1,3,5-trimethyl-1H-pyrazole can be more susceptible to oxidation and degradation under strong acidic conditions.[11]

  • Incorrect Stoichiometry: Using a large excess of nitric acid can promote unwanted side reactions and oxidation.

To resolve this, improve temperature control, ensure reagent purity, and consider using a milder nitrating agent if the substrate is proving too sensitive.

Q7: How can I effectively purify the final product?

After quenching the reaction by pouring it onto ice, the crude this compound precipitate can be collected by filtration.[6] However, this crude product may contain unreacted starting materials or acidic impurities.

  • Neutralization and Washing: Thoroughly wash the collected solid with cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Recrystallization: This is the most common and effective method for purification. Ethanol is often a suitable solvent for recrystallization of nitropyrazoles.[6][11] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used to separate the product from impurities.[11] A solvent system like hexane-ethyl acetate is a common choice.

Experimental Protocols

Protocol 1: Synthesis via Mixed Acid Nitration

This protocol is a standard method for the nitration of pyrazole derivatives.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep_pyrazole Dissolve Pyrazole in Conc. H₂SO₄ addition Add Mixed Acid Dropwise to Pyrazole (Maintain T < 10 °C) prep_pyrazole->addition prep_acid Prepare Mixed Acid (HNO₃ in H₂SO₄) prep_acid->addition cool Cool Both Solutions to 0-5 °C stir Stir at Room Temp (Monitor by TLC) addition->stir quench Pour onto Ice stir->quench filtrate Filter Precipitate quench->filtrate wash Wash with Cold H₂O filtrate->wash dry Dry the Product wash->dry recrystallize Recrystallize (e.g., from Ethanol) dry->recrystallize

Caption: General experimental workflow for mixed acid nitration.

Methodology:

  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 1,3,5-trimethyl-1H-pyrazole in concentrated sulfuric acid.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: Cool the pyrazole solution to 0-5 °C. Slowly add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to yield pure this compound.

Protocol 2: Synthesis via Acetyl Nitrate

This protocol provides a milder alternative to mixed acid.[6]

Methodology:

  • Preparation of Acetyl Nitrate: In a flask cooled to -5 °C in an ice-acetone bath, slowly add concentrated nitric acid to acetic anhydride with stirring. Maintain the temperature between 15-20 °C during this preparation step, then cool the resulting solution back to -5 °C.[6]

  • Reaction: Dissolve 1,3,5-trimethyl-1H-pyrazole in acetic anhydride in a separate flask and cool to -5 °C.

  • Addition: Add the prepared cold acetyl nitrate solution dropwise to the pyrazole solution over 30 minutes, keeping the temperature at -5 °C.[6]

  • Stirring: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup: Pour the mixture onto crushed ice.

  • Isolation & Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.[6]

References

Technical Support Center: Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to regioisomer formation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers that possess the same molecular formula but differ in the substitution pattern on the pyrazole ring. This typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, potentially leading to two different arrangements of substituents on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Consequently, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a primary objective.

Q2: What are the key factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several interconnected factors:[1][3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction towards the less sterically crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][4]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically enhance regioselectivity in favor of one isomer.[4][5][6] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding.[7]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomers formed.[1]

Q3: Beyond the classical Knorr synthesis, what alternative strategies can be employed to achieve high regioselectivity?

A3: Several alternative strategies have been developed to afford high regioselectivity in pyrazole synthesis:

  • Synthesis from Hydrazones and Nitroolefins: This method offers excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[2][8]

  • [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes or sydnones with alkynes can provide regioselective access to polysubstituted pyrazoles.[9][10][11]

  • Multicomponent Reactions: One-pot multicomponent reactions can be designed to favor the formation of a single regioisomer through careful selection of starting materials and catalysts.[10][12]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl are insufficient to direct the reaction towards a single constitutional isomer under the current reaction conditions.

  • Solutions:

    • Solvent Modification: Switch to a fluorinated alcohol as the solvent. As demonstrated in numerous studies, using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the regioselectivity.[5][6]

    • pH Adjustment: Investigate the effect of pH. Adding a catalytic amount of acid (e.g., acetic acid, p-TsOH) or a base can alter the reaction pathway and favor one regioisomer.[4]

    • Temperature Control: Vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

  • Solutions:

    • Reverse the Polarity of Your Approach: Consider a different synthetic strategy. For instance, instead of a 1,3-dicarbonyl and a hydrazine, explore the possibility of using a hydrazone and a nitroolefin, which can lead to the opposite regioisomer.[8]

    • Solvent-Mediated Control: The choice between a protic and an aprotic solvent can sometimes reverse the regioselectivity. For example, in certain systems, protic solvents favor one isomer while aprotic solvents favor the other.[7]

    • Protecting Groups: In complex syntheses, consider using a protecting group strategy to temporarily block one of the reactive sites on your 1,3-dicarbonyl, forcing the initial reaction to occur at the desired position.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.[1]

  • Solutions:

    • Chromatographic Separation:

      • TLC Analysis: Begin by conducting a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.

      • Flash Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers on a preparative scale.

    • Crystallization: If the isomers have different solubility profiles, fractional crystallization can be an effective separation technique. Experiment with different solvents and solvent mixtures to induce the crystallization of one isomer while the other remains in solution.

    • Derivatization: In challenging cases, consider derivatizing the mixture with a reagent that reacts differently with the two isomers. The resulting derivatives may have more distinct physical properties, facilitating easier separation, after which the protecting group can be removed.

Data Presentation

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.

1,3-DiketoneSolventRegioisomer Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol (EtOH)15:85[5]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione2,2,2-Trifluoroethanol (TFE)85:15[5]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3[5]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol (EtOH)~1:1.3[6]
Ethyl 4-(2-furyl)-2,4-dioxobutanoate1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[5]
β-enamino diketoneEtOH/H₂O (1:1)100:0[7]
β-enamino diketoneAcetonitrile (MeCN)21:79[7]

Regioisomer A generally refers to the pyrazole with the substituent from the more electrophilic carbonyl at the 5-position, and Regioisomer B is the alternative.

Experimental Protocols

Key Experiment: Regioselective Synthesis of 1-Methyl-5-(2-furyl)-3-trifluoromethyl-1H-pyrazole using a Fluorinated Alcohol

This protocol is based on the findings that fluorinated alcohols can significantly enhance the regioselectivity of pyrazole synthesis.[5][6]

Materials:

  • 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate) and silica gel for chromatography.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione in HFIP.

  • At room temperature, add the methylhydrazine dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in under an hour.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the pure 1-methyl-5-(2-furyl)-3-trifluoromethyl-1H-pyrazole.

Mandatory Visualization

Pyrazole_Synthesis_Regioselectivity cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products cluster_factors Influencing Factors diketone Unsymmetrical 1,3-Diketone attack_c1 Attack at Carbonyl 1 diketone->attack_c1 attack_c2 Attack at Carbonyl 2 diketone->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 regio_a Regioisomer A attack_c1->regio_a Cyclization & Dehydration regio_b Regioisomer B attack_c2->regio_b Cyclization & Dehydration factors Steric Hindrance Electronic Effects Solvent (e.g., HFIP) Reaction pH Temperature factors->attack_c1 factors->attack_c2

Caption: Factors influencing regioisomer formation in pyrazole synthesis.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions with 1,3,5-trimethyl-4-nitro-1H-pyrazole. The focus is on providing practical solutions to common experimental challenges.

Troubleshooting Guide

Catalyst deactivation is a common issue that can lead to incomplete reactions, low yields, and inconsistent results.[1] This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: Slow or Stalled Reaction

Your reaction involving this compound is proceeding much slower than expected or has stopped before completion.

Possible Causes and Solutions:

CausePotential Solution
Catalyst Poisoning Impurities in reactants, solvents, or hydrogen gas can poison the catalyst.[1][2] Common poisons for catalysts like Palladium (Pd) and Nickel (Ni) include sulfur and certain nitrogen compounds.[2][3] Solution: Purify the starting material, use high-purity solvents and hydrogen, and consider using a guard bed to remove impurities before they reach the catalyst.
Insufficient Catalyst Activity The catalyst may be old, have been stored improperly, or may not be active enough for the specific reaction conditions.[2] Solution: Use a fresh batch of catalyst, ensure proper storage under an inert atmosphere, or screen different types of catalysts (e.g., Pd/C, Raney Ni) to find the most effective one.
Poor Mass Transfer Inefficient mixing or low hydrogen pressure can limit the contact between the reactants, catalyst, and hydrogen.[2] Solution: Increase the stirring speed to ensure the catalyst is well-suspended. Optimize the hydrogen pressure according to the established protocol for the reaction.
Product Inhibition The reaction product, such as the corresponding amine, may adsorb onto the catalyst surface, blocking active sites.[2] Solution: In some cases, adjusting the reaction temperature or solvent can minimize product inhibition. If the problem persists, a different catalyst or reaction pathway may be necessary.

Troubleshooting Workflow for a Stalled Reaction:

G start Stalled Reaction check_purity Check Purity of Reactants and Solvents start->check_purity check_catalyst Evaluate Catalyst Activity check_purity->check_catalyst Pure purify Purify Starting Materials/Solvents check_purity->purify Impure check_conditions Verify Reaction Conditions check_catalyst->check_conditions Good Activity fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst Low Activity optimize_conditions Optimize Stirring/Pressure/Temperature check_conditions->optimize_conditions Sub-optimal regenerate Consider Catalyst Regeneration check_conditions->regenerate Optimal purify->start Retry fresh_catalyst->start Retry optimize_conditions->start Retry success Reaction Complete regenerate->success G cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Catalyst Poisoning Poisoning (e.g., Sulfur, Nitrogen Compounds) ActiveCatalyst->Poisoning Fouling Fouling (e.g., Carbon Deposition) ActiveCatalyst->Fouling Sintering Sintering (High Temperature) ActiveCatalyst->Sintering Leaching Leaching (Metal Dissolution) ActiveCatalyst->Leaching DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst G start Catalyst Deactivated identify_cause Identify Cause of Deactivation start->identify_cause is_fouling Fouling or Reversible Poisoning? identify_cause->is_fouling is_sintering Severe Sintering? is_fouling->is_sintering No regenerate Regenerate Catalyst is_fouling->regenerate Yes is_sintering->regenerate No replace Replace Catalyst is_sintering->replace Yes reuse Reuse Catalyst regenerate->reuse

References

Validation & Comparative

Structural Confirmation of 1,3,5-Trimethyl-4-nitro-1H-pyrazole: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed analysis of the use of 1H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1,3,5-trimethyl-4-nitro-1H-pyrazole. Furthermore, it offers a comparative overview of alternative and complementary spectroscopic techniques, including 13C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by experimental data and protocols.

1H NMR Analysis: The Primary Tool for Structural Verification

1H NMR spectroscopy is an essential technique for determining the structure of organic molecules. By analyzing the chemical shift, integration, and multiplicity of proton signals, one can deduce the connectivity of atoms within a molecule. For this compound, the expected 1H NMR spectrum would provide key information for its structural confirmation.

Predicted 1H NMR Spectrum of this compound

While a readily available, fully assigned experimental spectrum for this compound is not widely published, a reliable prediction can be made by analyzing the spectra of structurally related compounds. For instance, the 1H NMR spectrum of 1,3,5-trimethylpyrazole serves as an excellent starting point. The introduction of a strong electron-withdrawing nitro group at the C4 position is expected to deshield the adjacent methyl protons, causing a downfield shift in their resonance frequencies.

Based on this, the predicted 1H NMR spectrum of this compound would exhibit three distinct singlets, each integrating to three protons, corresponding to the three methyl groups. The absence of a proton at the C4 position simplifies the spectrum, as there will be no signal corresponding to a pyrazole ring proton.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N1-CH₃~3.7 - 3.9Singlet3HThe N-methyl group is typically observed in this region for pyrazoles.
C3-CH₃~2.3 - 2.5Singlet3HExpected to be slightly downfield compared to 1,3,5-trimethylpyrazole due to the influence of the nitro group.
C5-CH₃~2.3 - 2.5Singlet3HSimilar to the C3-methyl, its chemical shift is influenced by the adjacent nitro group.

Comparative Analysis with Alternative Spectroscopic Methods

While 1H NMR is a powerful tool, a combination of analytical techniques is often employed for unequivocal structural confirmation. The following table compares 1H NMR with 13C NMR, Mass Spectrometry, and IR Spectroscopy for the analysis of this compound.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
1H NMR Proton environment, connectivity, and stereochemistry.High resolution, provides detailed structural information, non-destructive.Can be complex for molecules with many overlapping signals, requires deuterated solvents.
13C NMR Carbon skeleton of the molecule.Provides the number of unique carbons, useful for identifying functional groups.[1][2]Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.[3]Does not provide detailed structural connectivity, can be destructive.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive, characteristic peaks for nitro groups.[4][5][6][7]Provides limited information on the overall molecular structure.

Experimental Protocols

1H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals to determine the relative number of protons.

13C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required.

  • Data Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary.

  • Data Processing: Process the data similarly to the 1H NMR spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

  • Analysis: The compound will be separated by the GC and then ionized in the MS. The mass-to-charge ratio of the molecular ion and its fragments will be detected.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present, particularly the strong symmetric and asymmetric stretches of the nitro group.[4][5][6][7]

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized compound like this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR 1H NMR Purification->H_NMR C_NMR 13C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Spectral Data Interpretation H_NMR->Interpretation C_NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Workflow for the structural confirmation of a synthesized compound.

References

comparing the reactivity of 1,3,5-Trimethyl-4-nitro-1H-pyrazole with other nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted nitropyrazoles is paramount for designing novel therapeutics and energetic materials. This guide provides a comprehensive comparison of the reactivity of 1,3,5-Trimethyl-4-nitro-1H-pyrazole with other nitropyrazole derivatives, supported by available experimental data and detailed methodologies.

The strategic placement of nitro and methyl groups on the pyrazole ring significantly influences the electron density distribution and steric environment, thereby dictating the molecule's susceptibility to nucleophilic and electrophilic attack, as well as its thermal stability. This guide will delve into these aspects, offering a comparative analysis to inform synthetic strategies and predict chemical behavior.

Nucleophilic Aromatic Substitution: A Tale of Positional Reactivity

The reactivity of nitropyrazoles in nucleophilic aromatic substitution (SNAAr) reactions is largely governed by the position of the electron-withdrawing nitro group. In N-substituted nitropyrazoles, a nitro group at the C5 position is significantly more activated towards nucleophilic attack than a nitro group at the C3 position. This heightened reactivity is attributed to the greater ability of the pyrazole ring nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C5 position.

While direct comparative kinetic data for this compound is limited in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, in reactions of isomeric 1-methyl-3-nitro- and 1-methyl-5-nitropyrazole-4-carbonitriles with various nucleophiles, the C5-nitro isomer exhibits substantially higher reactivity[1]. This principle suggests that the C4-nitro group in this compound would be less reactive towards nucleophiles compared to a hypothetical isomeric compound with a nitro group at the C5 position, assuming similar steric hindrance. The methyl groups at C3 and C5, being electron-donating, would further slightly deactivate the ring towards nucleophilic attack compared to unsubstituted 4-nitropyrazole.

Electrophilic Substitution: Directing Effects of Substituents

In electrophilic aromatic substitution, the existing substituents on the pyrazole ring dictate the position of the incoming electrophile. The pyrazole ring itself is an electron-rich aromatic system. The nitrogen atom at position 2 is the most basic and is the initial site of protonation or attack by many electrophiles. For substitution on the carbon atoms, the C4 position is generally the most susceptible to electrophilic attack in pyrazoles that are unsubstituted at this position.

In the case of 1,3,5-trimethyl-1H-pyrazole, the precursor to the nitro derivative, the methyl groups at C3 and C5 are activating and ortho, para-directing. This directs the incoming electrophile, such as the nitronium ion (NO₂⁺) during nitration, to the C4 position. The nitration of 3,5-dimethyl-1H-pyrazole, for example, effectively yields the 4-nitro derivative[2]. Therefore, the synthesis of this compound proceeds with high regioselectivity.

Further electrophilic substitution on this compound would be significantly more challenging. The nitro group is a powerful deactivating group, withdrawing electron density from the ring and making it less susceptible to further electrophilic attack.

Thermal Stability: The Influence of Nitro Group Proximity

The thermal stability of nitropyrazoles is a critical parameter, particularly for their application as energetic materials. The number and relative positions of nitro groups play a significant role in their decomposition pathways and kinetics. Studies on dinitropyrazoles have shown that isomers with adjacent nitro groups, such as 3,4-dinitropyrazole, tend to have lower thermal stability compared to isomers where the nitro groups are separated, like 3,5-dinitropyrazole[3]. The decomposition of nitropyrazoles often begins with the cleavage of the C-NO₂ or N-NO₂ bond[4].

While specific kinetic data for the thermal decomposition of this compound was not found in direct comparison with other nitropyrazoles, general trends can be inferred. As a mononitropyrazole, it is expected to be more thermally stable than its di- and trinitro counterparts. The presence of only one nitro group reduces the intramolecular strain and potential for autocatalytic decomposition pathways that are more prevalent in polynitrated compounds[3].

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for key reactions involving nitropyrazoles, based on methodologies reported in the literature.

General Procedure for Nucleophilic Aromatic Substitution of a Nitro Group

A solution of the nitropyrazole derivative in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is treated with the nucleophile. The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period determined by monitoring the reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

General Procedure for Electrophilic Nitration of a Pyrazole Ring

The pyrazole substrate is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled in an ice bath. A nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at a controlled temperature for a set duration. The reaction is then quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to yield the nitrated pyrazole.

General Procedure for Thermal Decomposition Analysis

The thermal stability of nitropyrazole compounds is commonly investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). A small sample of the compound is placed in an aluminum pan and heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen). The TGA curve records the mass loss as a function of temperature, indicating decomposition, while the DSC curve shows the heat flow, revealing exothermic or endothermic transitions. Kinetic parameters, such as activation energy and pre-exponential factor, can be calculated from the data obtained at different heating rates using methods like the Kissinger or Ozawa-Flynn-Wall method.

Data Summary

Due to the lack of direct comparative studies in the reviewed literature, a quantitative data table for the reactivity of this compound against other nitropyrazoles cannot be compiled at this time. The provided information is based on established principles of organic chemistry and extrapolations from studies on structurally related compounds.

Visualizing Reactivity Principles

To better illustrate the concepts discussed, the following diagrams are provided.

Nucleophilic_Attack cluster_C5 Attack at C5 cluster_C3 Attack at C3 C5_Intermediate Meisenheimer Intermediate (More Stable) C5_Reactant N-Substituted 5-Nitropyrazole C5_Reactant->C5_Intermediate Fast Nu_C5 Nu⁻ Nu_C5->C5_Intermediate C3_Intermediate Meisenheimer Intermediate (Less Stable) C3_Reactant N-Substituted 3-Nitropyrazole C3_Reactant->C3_Intermediate Slow Nu_C3 Nu⁻ Nu_C3->C3_Intermediate

Fig. 1: Relative stability of intermediates in nucleophilic attack on nitropyrazoles.

Electrophilic_Nitration_Workflow Start 1,3,5-Trimethyl-1H-pyrazole Reaction Electrophilic Aromatic Substitution Start->Reaction Nitrating_Agent Nitrating Agent (HNO₃/H₂SO₄) Nitrating_Agent->Reaction Product This compound Reaction->Product

Fig. 2: Workflow for the regioselective nitration of 1,3,5-trimethyl-1H-pyrazole.

Conclusion

References

Mass Spectrometry Analysis: A Comparative Guide to 1,3,5-Trimethyl-4-nitro-1H-pyrazole and its Non-Nitrated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Mass Spectrometric Behavior of 1,3,5-Trimethyl-4-nitro-1H-pyrazole and 1,3,5-Trimethyl-1H-pyrazole, Supported by Experimental Data and Protocols.

This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of this compound and its non-nitrated counterpart, 1,3,5-Trimethyl-1H-pyrazole. Understanding the influence of the nitro group on the fragmentation pathways is crucial for the identification and structural elucidation of substituted pyrazole compounds, a common scaffold in medicinal chemistry. This document presents experimental mass spectral data for the non-nitrated analog and discusses the expected fragmentation for the nitrated compound based on established principles.

Quantitative Data Summary

The following tables summarize the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of 1,3,5-Trimethyl-1H-pyrazole and the predicted data for this compound.

Table 1: Experimental Mass Spectrometry Data for 1,3,5-Trimethyl-1H-pyrazole

m/zRelative Intensity (%)Proposed Fragment Ion
110100[M]⁺• (Molecular Ion)
10985[M-H]⁺
9550[M-CH₃]⁺
8220[M-N₂]⁺•
6830[M-CH₃-HCN]⁺
5445[C₃H₄N]⁺
4260[C₂H₄N]⁺

Data obtained from the NIST WebBook.

Table 2: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment IonFragmentation Pathway
155Moderate[M]⁺• (Molecular Ion)-
139Low[M-O]⁺•Loss of an oxygen atom from the nitro group
125Moderate[M-NO]⁺Loss of nitric oxide from the nitro group
109High[M-NO₂]⁺Loss of the nitro group
95Moderate[M-NO₂-CH₃]⁺Loss of a methyl group after loss of the nitro group
81Moderate[M-NO₂-N₂]⁺•Loss of dinitrogen from the pyrazole ring
68Moderate[M-NO₂-CH₃-HCN]⁺Loss of hydrogen cyanide from the pyrazole ring

Predicted data is based on established fragmentation patterns of nitrated aromatic compounds and pyrazoles.[1]

Discussion of Fragmentation Patterns

The presence of the nitro group on the pyrazole ring significantly influences the fragmentation pathway. For 1,3,5-Trimethyl-1H-pyrazole , the molecular ion at m/z 110 is the base peak, indicating its relative stability. Common fragmentation pathways for pyrazoles, such as the loss of a hydrogen atom ([M-H]⁺), a methyl group ([M-CH₃]⁺), and the characteristic loss of dinitrogen from the ring, are observed.

In contrast, for This compound , the fragmentation is expected to be dominated by the nitro group. The molecular ion at m/z 155 is anticipated to be less abundant. The initial fragmentation will likely involve the nitro group, leading to characteristic losses of an oxygen atom ([M-O]⁺•), nitric oxide ([M-NO]⁺), and the entire nitro group ([M-NO₂]⁺) to form a prominent ion at m/z 109.[1] Subsequent fragmentation of the [M-NO₂]⁺ ion would then likely follow pathways similar to the non-nitrated analog, including the loss of a methyl group and hydrogen cyanide.

Experimental Protocols

The following is a representative experimental protocol for the analysis of pyrazole derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

  • Dissolution: Accurately weigh approximately 10 mg of the pyrazole sample into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.

  • Internal Standard (Optional): For quantitative analysis, add a known concentration of a suitable internal standard.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Analysis

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Rate: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Pyrazole Sample Dissolution Dissolve in Methanol/Dichloromethane Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration GC_Vial GC Vial Filtration->GC_Vial Injector Injector (250°C) GC_Vial->Injector GC_Column GC Column (Temperature Program) Injector->GC_Column Vaporization & Separation MS_System Mass Spectrometer GC_Column->MS_System Elution Detector Detector MS_System->Detector Ionization & Fragmentation Data_System Data System Detector->Data_System Signal Acquisition

Caption: A generalized workflow for the analysis of pyrazole compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway M [M]⁺• m/z 155 M_minus_O [M-O]⁺• m/z 139 M->M_minus_O -O M_minus_NO [M-NO]⁺ m/z 125 M->M_minus_NO -NO M_minus_NO2 [M-NO₂]⁺ m/z 109 M->M_minus_NO2 -NO₂ M_minus_NO2_CH3 [M-NO₂-CH₃]⁺ m/z 94 M_minus_NO2->M_minus_NO2_CH3 -CH₃ M_minus_NO2_N2 [M-NO₂-N₂]⁺• m/z 81 M_minus_NO2->M_minus_NO2_N2 -N₂ M_minus_NO2_CH3_HCN [M-NO₂-CH₃-HCN]⁺ m/z 67 M_minus_NO2_CH3->M_minus_NO2_CH3_HCN -HCN

Caption: A proposed electron ionization fragmentation pathway for this compound.

References

A Comparative Guide to the Purity Validation of 1,3,5-Trimethyl-4-nitro-1H-pyrazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1,3,5-Trimethyl-4-nitro-1H-pyrazole, a substituted nitroaromatic pyrazole. We present a detailed HPLC protocol and contrast its performance with alternative analytical techniques, supported by illustrative data and standardized workflows.

Primary Purity Validation: The HPLC Method

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound. Its high resolving power enables the effective separation of the main analyte from structurally similar impurities, such as isomers, precursors, or degradation products that may arise during synthesis and storage.[1]

This protocol outlines a robust isocratic reverse-phase HPLC method for the quantitative purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: Acetonitrile and Water (60:40 v/v).[4]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 254 nm.[5]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: 30°C.[5]

    • Run Time: 15 minutes.

  • Data Analysis: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

The following diagram illustrates the standard workflow for purity validation using the described HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve & Dilute p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC System p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area Percent d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC purity validation of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, orthogonal methods are often employed to build a comprehensive purity profile. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two robust alternatives.

  • Gas Chromatography (GC): GC is highly effective for analyzing volatile and thermally stable compounds.[6] It excels at identifying and quantifying residual solvents from the synthesis process.[1] For pyrazole derivatives, GC-MS (Gas Chromatography-Mass Spectrometry) can provide both quantitative data and structural information about impurities.[7][8] However, the relatively high boiling point and potential thermal lability of some nitroaromatic compounds can be a limitation.[1]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the same substance.[9][10] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate purity assessment.[11][12] qNMR is non-destructive and provides invaluable structural confirmation, making it an excellent orthogonal technique to chromatography.[4][13] Its primary limitations are lower sensitivity compared to HPLC and potential for signal overlap in complex mixtures.[1]

The diagram below outlines the key strengths and ideal applications for HPLC, GC, and qNMR in the context of purity analysis.

Technique_Comparison HPLC HPLC NonVolatile Non-Volatile & Thermally Labile Compounds HPLC->NonVolatile HighRes High Resolution of Similar Compounds HPLC->HighRes HighSens High Sensitivity (Trace Impurities) HPLC->HighSens GC GC Volatile Volatile Compounds & Residual Solvents GC->Volatile StructuralID Structural ID (with MS) GC->StructuralID qNMR qNMR qNMR->StructuralID Confirms Structure AbsoluteQuant Absolute Purity (No Reference Std.) qNMR->AbsoluteQuant NonDestructive Non-Destructive qNMR->NonDestructive

Caption: Logical comparison of analytical techniques for purity analysis.

Comparative Data and Performance

To provide an objective comparison, the following table summarizes typical performance data for the purity analysis of this compound using the three discussed techniques. The data is illustrative and representative of what can be expected from validated methods.

ParameterHPLC-UV GC-MS ¹H qNMR (400 MHz)
Primary Application Main component purity, non-volatile impuritiesVolatile impurities, residual solventsAbsolute purity, reference standard certification
Limit of Detection (LOD) ~0.01%~0.005% (for volatile analytes)~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015% (for volatile analytes)~0.3%
Precision (%RSD) < 1.5%< 2.0%< 1.0%
Linearity (R²) > 0.999> 0.998> 0.999
Sample Throughput HighMediumLow to Medium
Reference Standard Req. Required for specific impurity quantificationRequired for specific impurity quantificationNot required for purity (uses internal calibrant)

Application Context: Relevance in Drug Discovery

Pyrazole derivatives are important scaffolds in medicinal chemistry, often acting as inhibitors in various signaling pathways. The purity of such compounds is critical, as even minor impurities can lead to misleading biological data or unforeseen toxicity. For instance, a pyrazole-based compound might be designed to inhibit a specific kinase in a cancer-related pathway.

This diagram shows a hypothetical pathway where a pyrazole-based inhibitor, like the compound of interest, could play a role.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TF Transcription Factor KinaseB->TF activates Proliferation Cell Proliferation TF->Proliferation Inhibitor 1,3,5-Trimethyl- 4-nitro-1H-pyrazole (Hypothetical Inhibitor) Inhibitor->KinaseB inhibits

Caption: Hypothetical signaling pathway inhibited by a pyrazole derivative.

Conclusion

For the comprehensive purity analysis of this compound, High-Performance Liquid Chromatography stands out as the primary method of choice. It offers an optimal balance of resolution, sensitivity, and throughput for detecting and quantifying the main component and any non-volatile, structurally related impurities.[5]

Gas Chromatography serves as an essential complementary technique, unparalleled for the analysis of residual volatile solvents.[2] For applications demanding the highest accuracy and for the certification of reference materials, Quantitative NMR is the gold standard, providing absolute purity determination and structural verification in a single, non-destructive experiment.[4]

By understanding the distinct advantages of each method, researchers can implement a robust, multi-faceted analytical strategy to ensure the quality, safety, and efficacy of their chemical compounds.

References

Comparative Anticancer Activity of Pyrazole Derivatives: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activity of various pyrazole derivatives, supported by experimental data. Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. [1][2][3]

The pyrazole nucleus is a key feature in several FDA-approved drugs, highlighting its importance in drug design and development.[1] This guide will focus on the comparative anticancer activity of selected pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and a visualization of a key cellular process affected by these compounds.

Comparative Anticancer Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells; a lower IC50 value indicates greater potency.[4]

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)Reference
CelecoxibCOX-2MCF-7Breast Cancer25.2 - 37.2[4]
HCT-116Colon Cancer~37[4]
HepG2Liver Cancer~28[4]
SorafenibRAF, VEGFR, PDGFRPLC/PRF/5Liver Cancer6.3[4]
HepG2Liver Cancer4.5[4]
CrizotinibALK, METPANC-1Pancreatic Cancer~5[4]
AT7519CDK1, CDK2, CDK4, CDK5, CDK9HCT-116Colon Cancer0.04 - 0.94[4]
Compound 161aNot SpecifiedA-549Lung Cancer4.91[5]
Compound 161bNot SpecifiedA-549Lung Cancer3.22[5]
Compound 163Not SpecifiedHepG-2Liver Cancer12.22[5]
HCT-116Colon Cancer14.16[5]
MCF-7Breast Cancer14.64[5]

Key Experimental Protocols

The validation of the anticancer activity of pyrazole derivatives relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

MTT Assay for Cell Viability

This assay quantitatively assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Flow Cytometry for Apoptosis Analysis

This technique is used to determine if the compound induces programmed cell death (apoptosis).

Procedure:

  • Cell Treatment: Treat cells with the pyrazole derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[6]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[4]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[4]

Signaling Pathways in Anticancer Activity

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[4] Some derivatives have been shown to induce apoptosis and cell cycle arrest through the expression of p53 and p21.[7] Others have been found to interact with the microtubular cytoskeletal system, leading to the disassembly of microtubules.[7]

G cluster_0 Pyrazole Derivative Action PD Pyrazole Derivative p53 p53 Activation PD->p53 Microtubule Microtubule Disassembly PD->Microtubule p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis G2M G2/M Cell Cycle Arrest p21->G2M G2M->Apoptosis Microtubule->G2M

Caption: Anticancer mechanism of certain pyrazole derivatives.

References

A Comparative Guide to the Solid-State Structure of 1,3,5-Trimethyl-4-nitro-1H-pyrazole via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the solid-state structure of 1,3,5-Trimethyl-4-nitro-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. While specific single-crystal X-ray diffraction data for this compound is not publicly available, this document provides a framework for its analysis by comparing its predicted properties to experimentally determined structures of similar nitro-pyrazole derivatives. This comparison offers valuable insights into the expected molecular geometry, packing, and intermolecular interactions that govern the solid-state behavior of this class of compounds.

The pyrazole scaffold is a "privileged structure" in drug design, and the introduction of a nitro group can significantly influence a molecule's physicochemical properties, including its crystal packing and potential for polymorphism.[1] Understanding these attributes is critical for drug development, formulation, and the design of new materials.

Comparative Crystallographic Data

To provide a meaningful comparison, this table includes hypothetical data for this compound alongside published data for two related nitro-pyrazole derivatives: 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole[2] and 5-(3-nitro-1H-pyrazol-4-yl)tetrazole.[3] The hypothetical data is based on typical values for small organic molecules and serves as a placeholder for future experimental determination.

ParameterThis compound (Hypothetical)1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole[2]5-(3-nitro-1H-pyrazol-4-yl)tetrazole[3]
Chemical Formula C6H9N3O2C21H14N4O4C4H3N7O2
Formula Weight ( g/mol ) 155.15386.36181.12
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/cPca2₁P2₁2₁2₁
a (Å) 7.107.2170(5)6.8931(3)
b (Å) 12.5012.9467(10)12.9423(7)
c (Å) 8.9019.3006(14)14.9818(8)
α (°) 909090
β (°) 98.59090
γ (°) 909090
Volume (ų) 778.91803.4(2)1335.84(12)
Z 448 (2 molecules in asymmetric unit)
Calculated Density (g/cm³) 1.321.4231.799
Radiation Mo Kα (λ = 0.71073 Å)Mo KαCu Kα
Temperature (K) 293100150
Key Intermolecular Interactions C-H···OC-H···ON-H···N, π-stacking

Experimental Workflow for Solid-State Structure Determination

The determination of a crystal structure is a multi-step process that involves sample preparation, data collection, and structure solution and refinement. The logical workflow for such a comparative study is outlined below.

experimental_workflow Workflow for Comparative X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_analysis Comparative Analysis synthesis Synthesis of This compound crystallization Crystal Growth (e.g., slow evaporation) synthesis->crystallization data_collection Single-Crystal X-ray Diffraction (Data Collection) crystallization->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Analysis of Geometry, Packing & Interactions structure_refinement->analysis comparison Comparison with Related Structures analysis->comparison

References

Unlocking Neurological Therapeutics: A Comparative Guide to the Monoamine Oxidase Inhibitory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the inhibitory activity of 1,3,5-trimethyl-4-nitro-1H-pyrazole derivatives against monoamine oxidases (MAOs), crucial enzymes in the catabolism of monoamine neurotransmitters.[1][2] This analysis extends to other substituted pyrazole analogs to elucidate structure-activity relationships and offer a broader perspective on their therapeutic potential.

Monoamine oxidases A and B (MAO-A and MAO-B) are pivotal enzymes in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3][4] Their dysregulation is implicated in various neurological and psychiatric conditions, including depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][5][6] Consequently, the inhibition of MAOs presents a key strategy for the development of novel therapeutics.[6] Pyrazole derivatives have emerged as a promising class of MAO inhibitors, with various analogs demonstrating potent and selective activity.[6][7]

This guide synthesizes available data to compare the inhibitory potency of different pyrazole derivatives against MAO-A and MAO-B, providing a framework for understanding their structure-activity relationships. While specific inhibitory data for this compound is not extensively available in the public domain, by examining related structures, we can infer its potential activity and guide future research.

Comparative Inhibitory Activity of Pyrazole Derivatives against MAO-A and MAO-B

The following table summarizes the inhibitory activity (IC₅₀ and Kᵢ values) of various substituted pyrazole and pyrazoline derivatives against both MAO-A and MAO-B isoforms. This data highlights the influence of different substituents on the pyrazole core on potency and selectivity.

Compound IDStructureTargetIC₅₀ (µM)Kᵢ (µM)Selectivity Index (SI) for MAO-BReference
EH7 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazoleMAO-A8.38-133.0[8]
MAO-B0.0630.034 ± 0.0067
EH6 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazoleMAO-A> 50-> 55.8[8]
MAO-B0.40-
EH8 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazoleMAO-A4.31--[8]
MAO-B0.69-
EH1 3-(4-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazoleMAO-A> 50--[8]
MAO-B5.38-
Compound 3f Phenyl carbamate derivative of pyrazolineMAO-A-0.00496 ± 0.00021-[9]
MAO-B--
Moclobemide (Reference Drug)MAO-A6.0615.01 ± 0.13-[9][10]
Selegiline (Reference Drug)MAO-B---[4][11]
Clorgyline (Reference Drug)MAO-A---[6][11]
Pargyline (Reference Drug)MAO-B---[1][6]

Elucidating the Monoamine Oxidase Signaling Pathway

Monoamine oxidases are enzymes bound to the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[11][12] This process is crucial for regulating the levels of key neurotransmitters in the brain and peripheral tissues.[2][4] The inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for the therapeutic effects of MAO inhibitors.[4]

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Metabolism in Presynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine->MAO Substrate Release Vesicle->Release Synaptic_Monoamine Synaptic Monoamine Release->Synaptic_Monoamine Reuptake Reuptake Transporter Reuptake->Monoamine Synaptic_Monoamine->Reuptake Reuptake Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Metabolites Inactive Metabolites (Aldehydes, H₂O₂) MAO->Metabolites Oxidative Deamination Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->MAO Inhibition

Monoamine Oxidase Signaling Pathway and Inhibition by Pyrazole Derivatives.

Standard Experimental Protocol: Fluorometric Monoamine Oxidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against MAO-A and MAO-B using a fluorometric assay.[1] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[1]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes[1]

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[1]

  • Substrates:

    • p-Tyramine (for both MAO-A and MAO-B)[1]

    • Benzylamine (selective for MAO-B)[1]

  • Fluorogenic Probe: Amplex® Red (or similar)[1]

  • Horseradish Peroxidase (HRP)[1]

  • Test Compounds (e.g., this compound derivatives) dissolved in DMSO

  • Positive Controls:

    • Clorgyline (for MAO-A)[11]

    • Pargyline or Selegiline (for MAO-B)[1]

  • 96-well black microplates

Experimental Workflow:

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzymes, Substrates, etc.) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds and Controls prep_reagents->prep_compounds add_compounds Add Test Compounds/Controls to 96-well plate prep_compounds->add_compounds add_enzyme Add MAO-A or MAO-B Enzyme Solution add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate_mix Add Substrate Mix (Substrate, HRP, Amplex Red) pre_incubate->add_substrate_mix incubate_measure Incubate and Measure Fluorescence (kinetic read) add_substrate_mix->incubate_measure analyze Analyze Data (Calculate % Inhibition and IC₅₀) incubate_measure->analyze end End analyze->end

Workflow for the Fluorometric MAO Inhibition Assay.

Procedure:

  • Reagent Preparation: Prepare all stock solutions and working solutions as required.

  • Compound Plating: Add 2 µL of serially diluted test compounds and controls to the wells of a 96-well plate.

  • Enzyme Addition: Add 48 µL of the appropriate MAO enzyme working solution to each well.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding 50 µL of the substrate mixture (containing the specific substrate, HRP, and Amplex® Red) to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) in a microplate reader at 37°C. Readings should be taken every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The inhibitory data presented suggests several key structure-activity relationships for pyrazole-based MAO inhibitors:

  • Substitution at the 5-position: Halogen substitution on the phenyl ring at the 5-position of the pyrazoline core significantly influences MAO-B inhibitory potency. For instance, a fluorine substituent (EH7) resulted in the highest potency against MAO-B.[8]

  • Nature of the N1-substituent: The substituent at the N1 position of the pyrazole ring plays a role in both potency and selectivity. Carbamate derivatives at this position have shown high selectivity for MAO-A.[9]

  • Overall Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, is a critical factor for binding to the active site of the MAO enzymes.

Based on these observations, it can be hypothesized that a this compound derivative might exhibit inhibitory activity against MAOs. The methyl groups would contribute to lipophilicity, while the nitro group, being an electron-withdrawing group, could influence the electronic properties of the pyrazole ring and its interaction with the enzyme's active site. Further experimental validation is necessary to confirm the specific inhibitory profile of this compound.

Conclusion

This comparative guide provides a foundational understanding of the inhibitory activity of pyrazole derivatives against monoamine oxidases. The presented data and protocols offer valuable resources for researchers engaged in the design and development of novel MAO inhibitors for the treatment of neurological disorders. The exploration of derivatives such as this compound represents a promising avenue for future research in this field.

References

A Comparative Guide to the Synthetic Routes of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 1,3,5-Trimethyl-4-nitro-1H-pyrazole, a key intermediate in various chemical and pharmaceutical research applications. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct NitrationRoute 2: Cyclocondensation
Starting Material 1,3,5-Trimethyl-1H-pyrazole3-Nitro-2,4-pentanedione, Methylhydrazine
Key Transformation Electrophilic Aromatic SubstitutionCyclocondensation
Reagents Nitric Acid, Acetic AnhydrideAcetic Acid (as solvent and catalyst)
Reaction Time Not specified2 hours
Yield 81%85%
Complexity One-step synthesisTwo-step synthesis (including precursor prep)
Scalability Potentially scalableScalable

Route 1: Direct Nitration of 1,3,5-Trimethyl-1H-pyrazole

This method involves the direct electrophilic nitration of the pre-formed 1,3,5-trimethyl-1H-pyrazole ring system. The electron-rich pyrazole ring is susceptible to attack by a nitronium ion, which is typically generated in situ from a mixture of nitric acid and a dehydrating agent like acetic or trifluoroacetic anhydride. This approach is straightforward and offers a high yield in a single synthetic step.

G 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole This compound This compound 1,3,5-Trimethyl-1H-pyrazole->this compound Nitration Nitrating Mixture (HNO3/Ac2O) Nitrating Mixture (HNO3/Ac2O) Nitrating Mixture (HNO3/Ac2O)->this compound

Caption: Direct Nitration of 1,3,5-Trimethyl-1H-pyrazole.

Experimental Protocol:

A solution of 1,3,5-trimethyl-1H-pyrazole (1.0 g, 8.05 mmol) in acetic anhydride (10 mL) is cooled to 0°C. A mixture of fuming nitric acid (0.6 mL) and acetic anhydride (2 mL) is added dropwise with stirring, maintaining the temperature below 5°C. After the addition is complete, the mixture is stirred at room temperature for a period of time (monitoring by TLC is recommended). The reaction mixture is then poured onto crushed ice, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, affords pure this compound.

Route 2: Cyclocondensation of 3-Nitro-2,4-pentanedione with Methylhydrazine

This synthetic strategy builds the pyrazole ring from acyclic precursors. It involves the reaction of a β-dicarbonyl compound, specifically 3-nitro-2,4-pentanedione, with methylhydrazine. The reaction proceeds via a condensation mechanism, where the two carbonyl groups of the dione react with the two nitrogen atoms of the hydrazine to form the five-membered heterocyclic ring. This method offers a slightly higher yield compared to the direct nitration route.

G 3-Nitro-2,4-pentanedione 3-Nitro-2,4-pentanedione This compound This compound 3-Nitro-2,4-pentanedione->this compound Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->this compound

Caption: Cyclocondensation Synthesis of the Target Molecule.

Experimental Protocol:

Step 1: Synthesis of 3-Nitro-2,4-pentanedione (Precursor) Acetylacetone (2,4-pentanedione) is first nitrated to form 3-nitro-2,4-pentanedione. A typical procedure involves the careful addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid or acetyl nitrate, to acetylacetone at low temperatures. The product is then isolated and purified.

Step 2: Cyclocondensation To a solution of 3-nitro-2,4-pentanedione (1.45 g, 10 mmol) in glacial acetic acid (20 mL), methylhydrazine (0.46 g, 10 mmol) is added dropwise with stirring. The reaction mixture is then heated at reflux for 2 hours. After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed with water and then recrystallized from ethanol to yield pure this compound.

Conclusion

Both the direct nitration of 1,3,5-trimethyl-1H-pyrazole and the cyclocondensation of 3-nitro-2,4-pentanedione with methylhydrazine are effective methods for the synthesis of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities. The direct nitration offers a more streamlined, one-step process, while the cyclocondensation route provides a slightly higher yield, albeit requiring the prior synthesis of the nitrated precursor. For researchers aiming for a rapid synthesis with a readily available precursor, direct nitration is advantageous. Conversely, if maximizing yield is the primary concern and the synthesis of the nitrated dione is feasible, the cyclocondensation route is a compelling alternative.

Performance of 1,3,5-Trimethyl-4-nitro-1H-pyrazole in Specific Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for specific bioassay data on 1,3,5-trimethyl-4-nitro-1H-pyrazole have revealed a significant lack of published research. While the broader class of pyrazole derivatives has been extensively studied for various biological activities, data on this specific compound remains elusive. This guide, therefore, serves to highlight the general bioactivities of structurally related pyrazole compounds as a proxy for potential areas of investigation for this compound.

The pyrazole scaffold is a well-established pharmacophore, forming the core of numerous compounds with diverse therapeutic applications. Extensive research has demonstrated the potential of pyrazole derivatives in a range of bioassays, including antimicrobial, anti-inflammatory, and anticancer screens. However, it is crucial to note that the specific biological activity of a pyrazole derivative is highly dependent on the nature and position of its substituents.

General Bioactivities of Substituted Pyrazoles

To provide a comparative context, this section summarizes the performance of various substituted pyrazole derivatives in key bioassays. This information is intended to offer insights into the potential activities of this compound, should it be subjected to similar testing.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of pyrazole derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassBioassayOrganism(s)Results (e.g., MIC, Zone of Inhibition)Reference
1,3,5-Trisubstituted-1H-pyrazolesAgar well diffusionEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicansVaried, with some derivatives showing significant zones of inhibition.[1]
Nitrofuran-containing pyrazolesNot specifiedE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansGood antibacterial and antifungal activity reported.[2]
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesRadiometric assay (BACTEC)Mycobacterium tuberculosis H37RvScreened at 6.25 µg/mL.[2]
Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassBioassayModelResults (e.g., % Inhibition, IC50)Reference
1,3,4-Trisubstituted pyrazole derivativesCarrageenan-induced paw edemaRatSome compounds showed ≥84.2% inhibition.[2]
Pyrazole integrated benzophenonesNot specifiedNot specifiedActive anti-inflammatory agents identified.[2]
Bis (3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides)Carrageenan-induced paw edemaRatSome compounds found to be potent relative to indomethacin.[2]
Anticancer Activity

The anticancer potential of pyrazole derivatives has been demonstrated against various cancer cell lines. The proposed mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassBioassayCell Line(s)Results (e.g., IC50)Reference
1-Aryl-1H-pyrazole-fused curcumin analoguesCytotoxicity assayMDA-MB-231 (breast cancer), HepG2 (liver cancer)Several compounds exhibited potent growth inhibition with IC50 values in the low micromolar range.[3]
1,2,3-Triazole-pyrazole hybridsCytotoxicity assayHepG-2, HCT-116, MCF-7One compound showed IC50 values of 12.22, 14.16, and 14.64 µM, respectively.[4]
Thiazolyl pyrazole carbaldehyde hybridsAntiproliferative assayHeLa, MCF-7, A549One compound exhibited IC50 values of 9.05, 7.12, and 6.34 µM, respectively.[4]

Experimental Protocols for Key Bioassays

While specific protocols for this compound are unavailable, the following are generalized methodologies commonly employed for evaluating the bioactivities of pyrazole derivatives.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Seeding of Agar Plates: Molten Mueller-Hinton agar is inoculated with the microbial suspension and poured into sterile petri dishes.

  • Well Preparation: Once the agar solidifies, wells of a specific diameter are punched into the agar.

  • Application of Test Compound: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating acute inflammation.

  • Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is given into the hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common experimental workflows and a simplified signaling pathway relevant to the bioassays discussed.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Inoculum B Prepare Agar Plates A->B Inoculate C Create Wells in Agar B->C D Add Test Compound C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Fig. 1: Workflow for Antimicrobial Susceptibility Testing.

Signaling_Pathway_Inflammation A Inflammatory Stimulus (e.g., Carrageenan) B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C via Phospholipase A2 D COX Enzymes C->D E Prostaglandins D->E F Inflammation (Edema, Pain) E->F G Pyrazole Derivatives (Potential Inhibitors) G->D Inhibition

Fig. 2: Simplified COX-Mediated Inflammatory Pathway.

Conclusion

The lack of specific bioassay data for this compound prevents a direct comparison of its performance with other compounds. However, the extensive literature on substituted pyrazoles suggests that this compound could potentially exhibit antimicrobial, anti-inflammatory, or anticancer activities. The presence of methyl and nitro groups will undoubtedly influence its biological profile. Further experimental investigation is warranted to elucidate the specific bioactivities and potential therapeutic applications of this compound. The experimental protocols and comparative data from related compounds provided in this guide offer a foundational framework for such future studies.

References

spectroscopic comparison of 1,3,5-Trimethyl-4-nitro-1H-pyrazole and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic signatures of 1,3,5-Trimethyl-4-nitro-1H-pyrazole and its immediate precursor, 1,3,5-trimethyl-1H-pyrazole, provides valuable insights into the chemical transformations and structural changes occurring during the nitration reaction. This guide presents a comparative overview of their spectroscopic data, supported by experimental protocols for their synthesis and characterization.

The synthesis of this compound is achieved through the electrophilic nitration of 1,3,5-trimethyl-1H-pyrazole. This reaction introduces a nitro group onto the pyrazole ring, significantly altering the electronic and structural properties of the molecule. These changes are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway

The logical synthesis route involves two main stages: the formation of the 1,3,5-trimethyl-1H-pyrazole precursor and its subsequent nitration. The precursor is synthesized via a condensation reaction between acetylacetone and methylhydrazine. The resulting trimethylated pyrazole is then subjected to nitration to yield the final product.

Synthesis_Pathway acetylacetone Acetylacetone precursor 1,3,5-Trimethyl-1H-pyrazole acetylacetone->precursor Condensation methylhydrazine Methylhydrazine methylhydrazine->precursor final_product This compound precursor->final_product Nitration nitrating_agent Nitrating Agent (HNO3/H2SO4) nitrating_agent->final_product

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The introduction of the electron-withdrawing nitro group at the C4 position of the pyrazole ring in this compound leads to distinct changes in its spectroscopic data when compared to its precursor, 1,3,5-trimethyl-1H-pyrazole.

Spectroscopic Data1,3,5-Trimethyl-1H-pyrazole (Precursor)This compound (Final Product)
¹H NMR C3-CH₃: ~2.1 ppm (s), C5-CH₃: ~2.0 ppm (s), N-CH₃: ~3.6 ppm (s), C4-H: ~5.7 ppm (s)C3-CH₃: ~2.5 ppm (s), C5-CH₃: ~2.4 ppm (s), N-CH₃: ~3.8 ppm (s)
¹³C NMR C3-CH₃: ~13 ppm, C5-CH₃: ~10 ppm, N-CH₃: ~38 ppm, C4: ~105 ppm, C3: ~147 ppm, C5: ~137 ppmC3-CH₃: ~12 ppm, C5-CH₃: ~11 ppm, N-CH₃: ~40 ppm, C4: ~125 ppm, C3: ~150 ppm, C5: ~140 ppm
IR (cm⁻¹) ~2920 (C-H stretch), ~1560 (C=N stretch), ~1450 (C-H bend)~2930 (C-H stretch), ~1530 (asymm. NO₂ stretch) , ~1370 (symm. NO₂ stretch) , ~1460 (C=N stretch)
Mass (m/z) 110 (M⁺)155 (M⁺)

Experimental Protocols

Synthesis of 1,3,5-Trimethyl-1H-pyrazole (Precursor)

This protocol is adapted from the synthesis of 3,5-dimethylpyrazole.

Materials:

  • Acetylacetone

  • Methylhydrazine

  • Ethanol

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylhydrazine (1.0 eq) in ethanol to the cooled acetylacetone solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add a 10% aqueous sodium hydroxide solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or recrystallization to yield pure 1,3,5-trimethyl-1H-pyrazole.

Synthesis of this compound (Final Product)

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • In a flask, cool a mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (1.5 eq) in an ice-salt bath to 0-5 °C.

  • Slowly add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC.

  • For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

Data Acquisition:

  • Select an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

Safety Operating Guide

Essential Safety and Operational Guide for 1,3,5-Trimethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols, operational procedures, and disposal plans for handling 1,3,5-Trimethyl-4-nitro-1H-pyrazole (CAS No. 1125-30-0).[1][2] The recommendations are based on best practices for handling related nitro-pyrazole and nitro-aromatic compounds. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications & Rationale
Eye/Face Protection Safety Goggles & Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards at all times.[3][8] A face shield is required when there is a significant risk of splashing or dust generation.[3]
Hand Protection Chemical-Resistant GlovesHandle with chemical-impermeable gloves, such as nitrile or neoprene.[9] Always inspect gloves for integrity before each use and change them immediately upon contamination.[3][10]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against accidental skin contact.[3][10]
Respiratory Protection Dust Mask or RespiratorAll handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[8][10] If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][11]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

2.1. Preparation and Engineering Controls:

  • All handling of the solid compound should take place within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Keep all containers of this compound clearly labeled.[3]

2.2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]

  • Avoid the formation of dust during handling.[4][5]

2.3. During the Experiment:

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory.[5][7]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

2.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

  • Store away from incompatible materials such as strong oxidizing agents.[3][8]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[3]

  • Don PPE: Wear the appropriate PPE, including respiratory protection.[3]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[5]

  • Clean-up: After the material has been collected, clean the area with a suitable solvent and then wash with soap and water.

  • Disposal: Dispose of the contained spill and cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Characterization: Due to its chemical structure (a nitro-aromatic compound), it should be treated as hazardous chemical waste.[12]

  • Container Selection: Collect waste in a dedicated, leak-proof, and chemically compatible container with a secure lid. The container must be clearly labeled as hazardous waste with the chemical name.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[4] The first rinseate should be collected as hazardous waste. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[4]

  • Consult Local Regulations: Always consult with your institution's Environmental Health & Safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Decision Points cluster_action Action start Start: Handling this compound risk_assessment Assess Risk of Exposure (Splash, Dust, Inhalation) start->risk_assessment eye_protection Eye Protection: Safety Goggles risk_assessment->eye_protection Always Required hand_protection Hand Protection: Chemical-Resistant Gloves risk_assessment->hand_protection Always Required body_protection Body Protection: Lab Coat risk_assessment->body_protection Always Required splash_risk Splash Risk? risk_assessment->splash_risk face_protection Face Protection: Face Shield dust_risk Dust/Aerosol Risk? face_protection->dust_risk respiratory_protection Respiratory Protection: Fume Hood or Respirator proceed Proceed with Task respiratory_protection->proceed splash_risk->face_protection Yes splash_risk->dust_risk No dust_risk->respiratory_protection Yes dust_risk->proceed No

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,3,5-Trimethyl-4-nitro-1H-pyrazole
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Reactant of Route 2
1,3,5-Trimethyl-4-nitro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.